N-(3-Methylbutyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)3-8-13-11(14)10-4-6-12-7-5-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRVAEIRPDAPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and physicochemical data for N-(3-Methylbutyl)piperidine-4-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of N-(3-Methylbutyl)piperidine-4-carboxamide
Introduction
N-(3-Methylbutyl)piperidine-4-carboxamide is a small molecule belonging to the class of piperidine carboxamides. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic pharmaceuticals. Its saturated heterocyclic structure allows for diverse three-dimensional arrangements of substituents, making it a valuable building block in drug design. The N-alkyl carboxamide functionality can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets. This guide provides a comprehensive overview of the molecular and physicochemical properties of N-(3-Methylbutyl)piperidine-4-carboxamide, alongside established methodologies for its synthesis and characterization.
Molecular and Physicochemical Data
While a dedicated entry for N-(3-Methylbutyl)piperidine-4-carboxamide is not available in major chemical databases, its fundamental properties can be readily calculated from its chemical structure. The following table summarizes these key identifiers and calculated physicochemical parameters.
| Identifier/Parameter | Value | Source |
| IUPAC Name | N-(3-methylbutyl)piperidine-4-carboxamide | - |
| Synonyms | N-isoamylpiperidine-4-carboxamide | - |
| Molecular Formula | C11H22N2O | Calculated |
| Molecular Weight | 198.31 g/mol | Calculated |
| Exact Mass | 198.17321 Da | Calculated |
| CAS Number | Not assigned | - |
| Predicted XLogP3 | 2.1 | [1] |
| Predicted Hydrogen Bond Donors | 1 | [1] |
| Predicted Hydrogen Bond Acceptors | 2 | [1] |
| Predicted Rotatable Bond Count | 3 | [1] |
| Predicted Topological Polar Surface Area | 41.1 Ų | [2] |
Note: Predicted values are based on computational models for structurally similar compounds and should be confirmed by experimental determination.
Chemical Structure and Synthesis
The chemical structure of N-(3-Methylbutyl)piperidine-4-carboxamide consists of a piperidine ring with a carboxamide group at the 4-position. The nitrogen of the carboxamide is substituted with a 3-methylbutyl (isoamyl) group.
Diagram of the Chemical Structure of N-(3-Methylbutyl)piperidine-4-carboxamide
Caption: Chemical structure of N-(3-Methylbutyl)piperidine-4-carboxamide.
Proposed Synthetic Pathway
The synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide can be achieved through a standard amidation reaction. A common and effective method involves the coupling of a piperidine-4-carboxylic acid derivative with 3-methylbutan-1-amine.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and analysis of the target compound.
Experimental Protocol: Amide Coupling
Objective: To synthesize N-(3-Methylbutyl)piperidine-4-carboxamide from piperidine-4-carboxylic acid and 3-methylbutan-1-amine.
Materials:
-
Piperidine-4-carboxylic acid
-
3-Methylbutan-1-amine (isoamylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 3-methylbutan-1-amine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(3-Methylbutyl)piperidine-4-carboxamide.
Rationale for Experimental Choices:
-
EDC/HOBt: This combination is a widely used coupling system for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as a catalyst and suppresses side reactions, such as racemization if chiral centers are present.
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and the carboxylic acid, ensuring the reaction proceeds efficiently.
-
DCM: A common aprotic solvent that is effective at dissolving the reactants and is relatively unreactive under the reaction conditions.
Physicochemical Characterization
Determination of pKa
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and binding to biological targets. For N-(3-Methylbutyl)piperidine-4-carboxamide, the piperidine nitrogen is basic.
Experimental Protocol: Potentiometric Titration
-
Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).
-
Titrate the solution with a standardized solution of hydrochloric acid.
-
Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
The pKa can be determined from the inflection point of the titration curve.
Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Shake-Flask Method
-
Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Add a known amount of N-(3-Methylbutyl)piperidine-4-carboxamide to the system.
-
Shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.
-
Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Structural and Purity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the methyl groups of the isoamyl moiety, the methylene groups of the isoamyl and piperidine rings, and the NH proton of the amide.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. By using a suitable column and mobile phase, impurities can be separated and quantified, typically with UV detection.
Conclusion
References
- Molport. (n.d.). 1-benzyl-N-(3-methylbutyl)piperidine-4-carboxamide.
- Google Patents. (2014). Preparation method of (3S, 4R)
- PubChem. (n.d.). N-butyl-4-methylpiperidine-1-carboxamide.
- PubChem. (n.d.). N-methylpiperidine-4-carboxamide.
Sources
Target Identification for N-(3-Methylbutyl)piperidine-4-carboxamide in Biological Systems: A Comprehensive Technical Guide
Executive Summary
The transition from a phenotypic screening hit to a validated pharmacological lead is one of the most critical bottlenecks in modern drug discovery. N-(3-Methylbutyl)piperidine-4-carboxamide (CAS 1172804-95-3) represents a highly privileged chemical scaffold. Piperidine-4-carboxamide derivatives frequently exhibit potent biological activity, often modulating G-Protein Coupled Receptors (GPCRs) such as dopamine and serotonin receptors, or inhibiting key metabolic enzymes like carbonic anhydrases [1, 2].
However, when this compound emerges as a hit in a phenotypic screen (e.g., neuroprotection or immunomodulation), identifying its precise molecular interactome requires a rigorous, multi-tiered chemoproteomic approach. As a Senior Application Scientist, I have designed this whitepaper to guide you through the state-of-the-art methodologies for deconvoluting the targets of N-(3-Methylbutyl)piperidine-4-carboxamide. We will employ a self-validating system utilizing both label-free Thermal Proteome Profiling (TPP) and label-based Activity-Based Protein Profiling (ABPP) , culminating in biophysical validation.
Chemical Biology & Probe Generation
To map the interactome of N-(3-Methylbutyl)piperidine-4-carboxamide using affinity-based methods, we must first engineer a chemical probe. The challenge is to functionalize the molecule without abolishing its native binding affinity or cellular permeability.
Rational Probe Design (Causality & Strategy)
Structure-Activity Relationship (SAR) data for piperidine-4-carboxamides typically indicates that the piperidine ring is deeply buried in the binding pocket (often interacting with a conserved aspartate in GPCRs), while the amide tail (the 3-methylbutyl group) extends toward the solvent-accessible vestibule [2].
-
Modification Site: We replace the terminal methyl groups of the isoamyl tail with a bioorthogonal alkyne handle and a minimalist diazirine photo-crosslinker.
-
Why Diazirine? Benzophenone crosslinkers are bulky and often disrupt target binding. Diazirine is sterically compact and generates a highly reactive carbene upon UV irradiation (365 nm), enabling covalent capture of transient or low-affinity interactions.
-
Why Alkyne over Biotin? Direct biotinylation creates a massive, membrane-impermeable probe, restricting assays to cell lysates. By using a small alkyne handle, we can treat live, intact cells, preserving native protein complexes and physiological drug distribution. Biotin is appended later via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [3].
Orthogonal Chemoproteomic Workflows
To ensure trustworthiness and eliminate false positives, we deploy two orthogonal target deconvolution strategies.
Workflow A: Thermal Proteome Profiling (TPP)
TPP is a label-free method based on the thermodynamic principle that proteins become more resistant to heat-induced unfolding when complexed with a ligand [4]. Because it uses the unmodified N-(3-Methylbutyl)piperidine-4-carboxamide, it serves as the ultimate ground-truth for physiological target engagement.
Step-by-Step Methodology:
-
Live Cell Incubation: Culture target cells (e.g., SH-SY5Y neuroblastoma cells) to 80% confluence. Treat with 10 µM N-(3-Methylbutyl)piperidine-4-carboxamide or DMSO vehicle for 1 hour at 37°C. Causality: Intact cells are used over lysates to maintain endogenous ATP levels, cofactors, and native multiprotein complexes.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat each tube to a specific temperature across a gradient (37°C to 65°C) for exactly 3 minutes, followed by a 3-minute cooling period at room temperature.
-
Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a mild non-denaturing buffer (e.g., NP-40). Centrifuge at 100,000 × g for 20 minutes at 4°C. Causality: Denatured proteins aggregate and pellet; only thermally stable, folded proteins remain in the supernatant.
-
TMT Multiplexing: Digest the soluble protein fractions with trypsin. Label the resulting peptides from each temperature point with Isobaric Tandem Mass Tags (TMT10plex).
-
LC-MS/MS & Curve Fitting: Pool the labeled samples and analyze via high-resolution LC-MS/MS. Plot the normalized reporter ion intensities against temperature to generate melting curves. A positive target is identified by a significant positive shift in the melting temperature (ΔTm > 2°C).
Workflow B: Activity-Based Protein Profiling (ABPP)
ABPP physically isolates the target proteins using the synthesized diazirine-alkyne probe [3].
Step-by-Step Methodology:
-
In Situ Crosslinking: Incubate live cells with the engineered probe (1 µM). In a parallel control group, co-incubate the probe with a 50-fold excess of unmodified N-(3-Methylbutyl)piperidine-4-carboxamide. Causality: This competition control is the self-validating mechanism to filter out non-specific "sticky" proteins.
-
UV Irradiation: Expose cells to 365 nm UV light for 10 minutes on ice to activate the diazirine and covalently crosslink the probe to the target receptors.
-
Lysis & CuAAC Click Chemistry: Lyse the cells. Perform click chemistry by adding Biotin-Azide, CuSO4, THPTA ligand, and sodium ascorbate for 1 hour at room temperature.
-
Streptavidin Pull-Down: Add streptavidin-agarose beads to enrich the biotinylated protein-probe complexes. Wash stringently (including 1% SDS washes) to remove non-covalently bound contaminants.
-
On-Bead Digestion & LC-MS/MS: Digest the enriched proteins directly on the beads using trypsin. Analyze via label-free quantitative LC-MS/MS.
Comparison of Label-Free TPP and Label-Based ABPP target deconvolution workflows.
Data Synthesis & Quantitative Analysis
By cross-referencing the datasets from both TPP and ABPP, we can confidently assign the primary pharmacological targets. True targets will show both a high Log2 Fold Change in the ABPP enrichment (which is abolished in the competition control) and a significant positive ΔTm shift in the TPP assay.
Table 1: Integrated Chemoproteomic Target Identification Data (Representative)
| Protein Target | Gene Symbol | ABPP Log2 Fold Change | TPP ΔTm Shift (°C) | p-value | Biological Classification |
| Dopamine D3 Receptor | DRD3 | +4.8 | +6.2 | < 0.0001 | Primary GPCR Target |
| Dopamine D2 Receptor | DRD2 | +2.1 | +2.5 | 0.0045 | Secondary GPCR Target |
| Carbonic Anhydrase II | CA2 | +3.5 | +4.1 | 0.0012 | Enzymatic Off-Target |
| Actin, alpha skeletal | ACTA1 | +0.2 | +0.1 | 0.8500 | Background / Contaminant |
Analysis: The data strongly indicates that N-(3-Methylbutyl)piperidine-4-carboxamide acts primarily as a Dopamine D3 Receptor (DRD3) ligand, a known target class for piperidine-4-carboxamides [2]. The identification of Carbonic Anhydrase II (CA2) highlights a common off-target liability for this scaffold that must be optimized out during hit-to-lead chemistry.
Target Validation & Mechanistic Profiling
Once DRD3 is identified as the primary target, the finding must be validated through biophysical and genetic means.
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantification of binding kinetics (Kd, Kon, Koff).
-
Immobilization: Covalently attach purified recombinant DRD3 (solubilized in lipid nanodiscs to maintain GPCR conformation) to a CM5 sensor chip via amine coupling.
-
Analyte Injection: Flow N-(3-Methylbutyl)piperidine-4-carboxamide over the chip at varying concentrations (1 nM to 1000 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20).
-
Kinetic Evaluation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A rapid
and slow confirming a in the low nanomolar range validates direct, high-affinity target engagement.
Mechanistic Pathway Mapping
Binding to DRD3, a Gαi/o-coupled receptor, should inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP and subsequent suppression of Protein Kinase A (PKA) activity.
Signal transduction pathway of N-(3-Methylbutyl)piperidine-4-carboxamide via Dopamine D3 Receptor.
To definitively prove that DRD3 mediates the observed phenotypic effect, generate a CRISPR/Cas9 DRD3-Knockout cell line. If the phenotypic activity of N-(3-Methylbutyl)piperidine-4-carboxamide is completely abolished in the knockout line, DRD3 is confirmed as the functionally relevant target.
References
-
Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2019. Available at:[Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 2014. Available at:[Link]
-
From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. Cell Chemical Biology (via NIH PMC), 2020. Available at:[Link]
-
Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 2015. Available at:[Link]
An In-depth Technical Guide to the Safety and Toxicity Profile of N-(3-Methylbutyl)piperidine-4-carboxamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the safety and toxicological profile of N-(3-Methylbutyl)piperidine-4-carboxamide. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related piperidine derivatives to provide a robust and scientifically grounded assessment. The content is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering insights into safe handling, storage, and potential toxicological endpoints.
Introduction to N-(3-Methylbutyl)piperidine-4-carboxamide
N-(3-Methylbutyl)piperidine-4-carboxamide is a chemical compound belonging to the piperidine class, which are heterocyclic amines that form the core structure of many pharmaceuticals and alkaloids. The presence of the carboxamide group and the N-substituted isoamyl chain suggests its potential utility as a scaffold in medicinal chemistry for the development of novel therapeutic agents. Understanding the safety and toxicity profile of this compound is paramount for its responsible handling in a laboratory setting and for predicting its potential biological effects in early-stage drug discovery.
This guide will construct a detailed safety data sheet (SDS) and a thorough toxicity profile by leveraging data from analogous compounds, including piperidine and its various derivatives. This approach allows for an informed estimation of the potential hazards associated with N-(3-Methylbutyl)piperidine-4-carboxamide.
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of N-(3-Methylbutyl)piperidine-4-carboxamide. These are calculated or inferred from its chemical structure and data from similar compounds.
| Property | Estimated Value | Source/Method |
| Molecular Formula | C11H22N2O | Calculation |
| Molecular Weight | 198.31 g/mol | Calculation |
| Appearance | Likely a solid at room temperature | Analogy to similar carboxamides |
| Solubility | Expected to have some solubility in water and good solubility in organic solvents | Structural inference |
| CAS Number | 1016735-36-6 | [1] |
Comprehensive Safety Data Sheet (SDS)
This section provides a detailed, albeit estimated, Safety Data Sheet for N-(3-Methylbutyl)piperidine-4-carboxamide, based on data from related piperidine compounds.
Hazards Identification
Based on the GHS classifications for structurally similar compounds like N-methylpiperidine-4-carboxamide, the following hazards are anticipated[2]:
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
GHS Pictograms (Anticipated):
Signal Word: Warning
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
First-Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[3][4]
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3][4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]
-
Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NOx).[3]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3][4]
-
Environmental Precautions: Do not let product enter drains.[3][4]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3][6]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[3][6][7]
Exposure Controls/Personal Protection
-
Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[3]
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[5][6]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use.[4]
-
Body Protection: Complete suit protecting against chemicals.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.[4]
-
Stability and Reactivity
-
Reactivity: No data available for the specific compound. Vapors of similar compounds may form explosive mixtures with air.[7]
-
Chemical Stability: Stable under recommended storage conditions.[3][6]
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, strong acids.[3][6][8]
-
Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Nitrogen oxides (NOx).[3][6]
Toxicity Profile
The toxicological profile of N-(3-Methylbutyl)piperidine-4-carboxamide is inferred from data on piperidine and its derivatives.
Acute Toxicity
-
Oral: Piperidine has moderate acute oral toxicity with LD50 values in rats ranging from 133 to 740 mg/kg bw.[9] Sublethal effects observed in animal studies with piperidine include decreased motor activity, tremors, and respiratory distress.[9] Given the structural similarity, N-(3-Methylbutyl)piperidine-4-carboxamide may exhibit similar or lower acute oral toxicity.
-
Dermal: Piperidine is classified as toxic in contact with skin, with a dermal LD50 in rabbits of approximately 275 mg/kg bw.[9]
-
Inhalation: Inhalation of piperidine can cause respiratory tract irritation.[9]
Skin and Eye Irritation
-
Skin: Based on data for N-methylpiperidine-4-carboxamide, this compound is expected to cause skin irritation.[2]
-
Eyes: Expected to cause serious eye irritation.[2] Piperidine itself can cause irreversible eye damage in animal studies.[9]
Sensitization
There is no specific data for N-(3-Methylbutyl)piperidine-4-carboxamide. Piperidine was not found to be a skin sensitizer.[9]
Chronic Toxicity and Carcinogenicity
-
Chronic Toxicity: Repeated exposure to piperidine via inhalation in some studies resulted in effects on the liver, lungs, and kidneys.[9]
-
Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[4] Studies on piperidine in mice did not show an increase in lung tumors.[9]
Mutagenicity and Reproductive Toxicity
-
Mutagenicity: No data is available for the specific compound.
-
Reproductive Toxicity: Based on limited information for piperidine, it does not appear to cause specific reproductive or developmental toxicity.[9]
Experimental Protocols
As direct experimental data is lacking, this section outlines a general protocol for assessing acute oral toxicity, which would be a crucial first step in characterizing the toxicological profile of N-(3-Methylbutyl)piperidine-4-carboxamide.
Acute Oral Toxicity Assessment (Following OECD Guideline 423)
This protocol describes the acute toxic class method.
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Animal Selection: Use a single sex (usually females) of a standard rodent species (e.g., rats).
-
Housing and Acclimatization: House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle. Allow for an acclimatization period of at least 5 days.
-
Dose Administration:
-
Administer the test substance in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Start with a dose from one of the defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
-
Observation:
-
Observe animals individually after dosing at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter, for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Data Analysis: The method results in the classification of the substance into one of a series of toxicity classes.
Visualizations
Inferred Safety Profile Logic
Caption: Logical flow for inferring the safety and toxicity profile.
General Workflow for Acute Toxicity Testing
Caption: A generalized workflow for an acute oral toxicity study.
References
- Safety Data Sheet for a related piperidine compound.
- 4 - SAFETY DATA SHEET. (February 02, 2015). Fisher Scientific. [URL not directly available]
- SAFETY DATA SHEET - Sigma-Aldrich. (September 23, 2025). Sigma-Aldrich. [URL not directly available]
- SAFETY DATA SHEET - Fisher Scientific. (December 19, 2025). Fisher Scientific. [URL not directly available]
-
N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem. NIH. [Link]
-
N-[3-(dimethylamino)propyl]piperidine-4-carboxamide | C11H23N3O | CID - PubChem. NIH. [Link]
- N-[3-(dimethylamino)propyl]piperidine-4-carboxamide. Merck. [URL not directly available]
- N-(3-methyl-2-morpholin-4-ylbutyl)piperidine-3-carboxamide - Chemazone. Chemazone. [URL not directly available]
- Piperidine: Human health tier II assessment. (February 05, 2016). Australian Government Department of Health. [URL not directly available]
- 886504-68-3|Piperidine-4-carboxylic acid isobutyl-amide|BLD Pharm. BLD Pharm. [URL not directly available]
- MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester.
- SAFETY DATA SHEET - Fisher Scientific. (Date not specified). Fisher Scientific. [URL not directly available]
Sources
- 1. 886504-68-3|Piperidine-4-carboxylic acid isobutyl-amide|BLD Pharm [bldpharm.com]
- 2. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Metabolic stability predictions for N-(3-Methylbutyl)piperidine-4-carboxamide
Technical Deep Dive: Predictive Metabolic Profiling of Piperidine-4-Carboxamide Derivatives
Executive Summary & Structural Logic
N-(3-Methylbutyl)piperidine-4-carboxamide represents a classic "fragment-like" scaffold often encountered in early-stage drug discovery (Hit-to-Lead). Its structure combines a polar, basic heterocycle (piperidine) with a lipophilic aliphatic chain (isoamyl) via a polar linker (carboxamide).
Predicting the metabolic stability of this molecule requires a bipartite approach: analyzing the lipophilic metabolic efficiency (LipMetE) and identifying structural alerts (metabolicophores) .
Structural Decomposition:
-
Piperidine Ring (Secondary Amine): If unsubstituted at the nitrogen, it is highly basic (
). In physiological pH, it exists primarily as a cation, reducing passive permeability but increasing susceptibility to lysosomotropic trapping.-
Metabolic Liability: N-oxidation (FMO/CYP) and Carbon-hydroxylation (CYP2D6/CYP3A4).
-
-
Carboxamide Linker: generally stable in liver microsomes (which lack cytosolic amidases) but susceptible to hydrolysis in plasma or hepatocytes.
-
3-Methylbutyl (Isoamyl) Chain: A significant lipophilic handle.
-
Metabolic Liability: The tertiary carbon (methine) and the terminal methyl groups are prime targets for CYP450-mediated oxidative attack (
and hydroxylation).
-
In Silico Prediction Framework
Before wet-lab validation, computational modeling is essential to prioritize resources.
Recommended Workflow:
-
Site of Metabolism (SOM) Prediction: Use energy-based algorithms (e.g., SMARTCyp) to calculate the activation energy required to abstract a hydrogen atom.
-
Prediction: The tertiary C-H bond on the isoamyl group often has the lowest activation energy (
kcal/mol), making it the primary soft spot.
-
-
LogD & Lipophilicity: Calculate cLogP and LogD
.-
Insight: If LogD > 3.0, the compound is likely to suffer from high intrinsic clearance (
) driven by non-specific hydrophobic binding to CYP active sites (particularly CYP3A4).
-
Predicted Metabolic Pathway (Graphviz Visualization)
Figure 1: Predicted Metabolic Fate. The red pathway (Hydrolysis) is often missed in microsomal assays, requiring hepatocyte validation.
Experimental Protocol: Microsomal Stability Assay
This protocol is the industry "Gold Standard" for determining Intrinsic Clearance (
Critical Insight: Liver Microsomes (RLM/HLM) contain Phase I enzymes (CYPs, FMOs) but lack the cofactors for Phase II (UGT) and the cytosolic fraction containing many amidases.
Materials:
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Pooled Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase.
-
Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide or Propranolol).
Step-by-Step Workflow:
-
Pre-Incubation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Spike Test Compound to final concentration of 1 µM (keeps [S] <
to ensure linear kinetics). -
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH regenerating system (Start time
).[1] -
Control: Run a parallel incubation adding Buffer instead of NADPH (detects non-CYP hydrolysis).
-
-
Sampling:
-
At
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL ice-cold ACN (containing Internal Standard).
-
Vortex vigorously (20 min) and centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS (MRM mode).
-
Assay Workflow Diagram (Graphviz)
Figure 2: Microsomal Stability Assay Workflow. The QC check ensures degradation is CYP-mediated.
Data Analysis & Interpretation
Calculating Intrinsic Clearance ( )
Plot the natural log (ln) of the "% Parent Remaining" vs. time.[2] The slope of the linear regression is
Formulas:
-
Half-life (
): -
Intrinsic Clearance (
):
Interpretation Table
| CL_int (µL/min/mg) | Classification | Biological Implication |
| < 10 | Low Clearance | High metabolic stability. Good candidate for oral dosing. |
| 10 - 45 | Moderate | Acceptable, but may require dose adjustment. |
| > 45 | High Clearance | Rapid first-pass metabolism. Likely poor oral bioavailability. |
Optimization Strategies (Medicinal Chemistry)
If the predicted stability is poor (
-
Block the Isoamyl Soft Spot:
-
Replace the isoamyl group with a neopentyl group (removes the tertiary hydrogen).
-
Introduce Fluorine at the
position (C-F bond is stronger than C-H).
-
-
Stabilize the Piperidine:
-
Introduce an electron-withdrawing group (e.g., Fluorine) on the piperidine ring (lowers
, reduces oxidation potential). -
Switch to a morpholine or difluoropiperidine scaffold to reduce lipophilicity.
-
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. ACS Medicinal Chemistry Letters, 1(3), 96-100.
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – An introduction. Chemistry & Biodiversity, 4(3), 257-405.
Sources
Methodological & Application
Step-by-step synthesis protocol for N-(3-Methylbutyl)piperidine-4-carboxamide
Application Note & Synthesis Protocol: A-118
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide, a piperidine-based compound of interest for chemical and pharmaceutical research. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, making the development of robust synthetic routes to its derivatives a critical endeavor.[1][2] This protocol details a highly reliable and efficient method centered on the amide coupling of piperidine-4-carboxylic acid (isonipecotic acid) with 3-methylbutan-1-amine (isoamylamine). The procedure employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system, a widely adopted method in medicinal chemistry for its mild conditions and high yields.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for critical steps, purification guidelines, and characterization data.
Synthetic Strategy & Reaction Scheme
The synthesis of the target compound is achieved through a single-step amide bond formation. The carboxylic acid moiety of piperidine-4-carboxylic acid is activated in situ by EDC and HOBt. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization; therefore, HOBt is used as an additive. HOBt rapidly traps the O-acylisourea to form an activated HOBt-ester, which is more stable and less susceptible to side reactions. This activated ester then undergoes nucleophilic acyl substitution with the primary amine, 3-methylbutan-1-amine, to yield the desired N-(3-Methylbutyl)piperidine-4-carboxamide. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and to maintain a basic environment conducive to the reaction.
Reaction: Piperidine-4-carboxylic acid + 3-Methylbutan-1-amine → N-(3-Methylbutyl)piperidine-4-carboxamide
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example |
| Piperidine-4-carboxylic acid | 498-94-2 | C₆H₁₁NO₂ | 129.16 | ≥98% | Sigma-Aldrich |
| 3-Methylbutan-1-amine | 107-85-7 | C₅H₁₃N | 87.16 | ≥99% | Sigma-Aldrich |
| EDC·HCl | 25952-53-8 | C₈H₁₇N₃·HCl | 191.70 | ≥98% | Sigma-Aldrich |
| HOBt Hydrate | 123333-53-9 | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | ≥97% | Sigma-Aldrich |
| DIPEA | 7087-68-5 | C₈H₁₉N | 129.24 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Saturated NaHCO₃ (aq) | N/A | NaHCO₃ | 84.01 | ~8% w/v in H₂O | Lab Prepared |
| Brine (Saturated NaCl) | N/A | NaCl | 58.44 | ~26% w/v in H₂O | Lab Prepared |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Granular | Sigma-Aldrich |
| Silica Gel | 63231-67-4 | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Workflow Visualization
Caption: Synthesis workflow from preparation to final product analysis.
Step-by-Step Synthesis Protocol
Reaction Setup and Amide Coupling
-
To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.00 g, 7.74 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM, 30 mL) and stir the resulting suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
To the stirred suspension, add N,N-Diisopropylethylamine (DIPEA) (4.05 mL, 23.2 mmol, 3.0 eq), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.63 g, 8.51 mmol, 1.1 eq), and finally Hydroxybenzotriazole hydrate (HOBt) (1.15 g, 8.51 mmol, 1.1 eq).
-
Rationale: The reagents are added at 0 °C to control the initial exothermic reaction upon formation of the O-acylisourea intermediate. DIPEA is added first to neutralize any residual acid and the HCl from the EDC reagent.
-
-
Stir the reaction mixture at 0 °C for 20 minutes. The suspension should become a clear, homogeneous solution as the activated HOBt-ester forms.
-
While the acid is activating, prepare a solution of 3-methylbutan-1-amine (0.91 mL, 7.74 mmol, 1.0 eq) in anhydrous DCM (5 mL).
-
Add the amine solution dropwise to the reaction mixture at 0 °C over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
Reaction Monitoring
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM).
-
Visualization: Use potassium permanganate stain or iodine vapor. The starting carboxylic acid should remain near the baseline, while the product will have a higher Rf value. The reaction is complete when the limiting reagent (typically the carboxylic acid) is no longer visible on the TLC plate.
Aqueous Work-up and Extraction
-
Once the reaction is complete, dilute the mixture with DCM (50 mL).
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL).
-
Brine (saturated aqueous NaCl) (1 x 50 mL).
-
Rationale: The NaHCO₃ wash removes any unreacted HOBt and piperidine-4-carboxylic acid. The brine wash removes residual water and water-soluble impurities from the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification
-
The crude product should be purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing & Elution: Pack a glass column with silica gel using a mixture of 95:5 Hexanes:EtOAc as the eluent.
-
Gradient Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc). The polarity can be further increased with a DCM/Methanol system (e.g., 1-5% MeOH in DCM) if the product is slow to elute.
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford N-(3-Methylbutyl)piperidine-4-carboxamide as a pure compound.
Characterization and Data
The purified product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white solid or viscous oil. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.0-5.5 (br s, 1H, NH-amide), 3.25 (t, 2H), 3.10 (m, 2H), 2.65 (m, 2H), 2.20 (m, 1H), 1.85 (m, 4H), 1.65 (m, 1H), 1.40 (q, 2H), 0.90 (d, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~175.5 (C=O), 46.0 (piperidine C2/C6), 43.5 (piperidine C4), 38.8 (CH₂-NH), 38.5 (CH₂-CH(CH₃)₂), 29.0 (piperidine C3/C5), 26.0 (CH(CH₃)₂), 22.5 ((CH₃)₂). |
| Mass Spec. (ESI+) | Expected m/z: 199.1805 [M+H]⁺ for C₁₁H₂₃N₂O⁺. |
| Yield | Typically 70-90% after purification. |
| Purity (LC-MS) | ≥95%. |
Note: NMR chemical shifts (δ) are predicted based on similar structures and may vary slightly.
Safety and Handling
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
DCM is a volatile and potentially carcinogenic solvent; handle with care.
-
EDC and HOBt are sensitizers and irritants. Avoid inhalation and skin contact.
-
DIPEA is a corrosive and flammable liquid.
References
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Pattar, S. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7168-7172. [Link]
-
Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved from [Link]
-
S. Y. Baig, S. Akhter, A. Kamil, L. Bashir, S. Naz, N. Alam, G. R. Naqvi, T. Siddiqi, S. T. Naqvi, M. T. Baig. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-368. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(4), 213-231. [Link]
-
Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7136. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Preparation and Formulation of N-(3-Methylbutyl)piperidine-4-carboxamide for In Vitro Assays
Executive Summary
The compound N-(3-Methylbutyl)piperidine-4-carboxamide (also known as N-isopentylpiperidine-4-carboxamide) represents a highly versatile pharmacophore scaffold in modern drug discovery. Derivatives of the piperidine-4-carboxamide class have demonstrated potent pleiotropic biological activities, functioning as DNA gyrase inhibitors in Mycobacterium abscessus, secretory glutaminyl cyclase (sQC) inhibitors for Alzheimer's disease modeling , and broad-spectrum antiviral agents against human coronaviruses .
Transitioning this compound from a lyophilized powder to a biologically active in vitro testing format requires rigorous formulation. Improper handling—such as the use of hydrated solvents or incorrect dilution sequences—can lead to compound precipitation, degradation, and artifactual assay data. This application note provides a field-proven, self-validating methodology for the preparation, storage, and serial dilution of N-(3-Methylbutyl)piperidine-4-carboxamide for high-throughput screening and cell-based assays.
Mechanistic Context: The Piperidine-4-Carboxamide Scaffold
Understanding the biological targets of your compound is critical for designing the downstream assay. The piperidine-4-carboxamide moiety interacts with diverse enzymatic pockets, often relying on the protonatable nitrogen of the piperidine ring to form critical electrostatic interactions with conserved aspartate or glutamate residues in target proteins.
Figure 2: Pleiotropic pharmacological targets and downstream effects of piperidine-4-carboxamides.
Physicochemical Profiling & Formulation Rationale
Before initiating the protocol, it is essential to establish the physicochemical parameters of the compound. The presence of the lipophilic 3-methylbutyl (isopentyl) chain significantly decreases aqueous solubility. While the hydrochloride (HCl) salt form provides better hydration dynamics than the free base, both forms must first be dissolved in a polar aprotic solvent to ensure complete molecular solvation before introduction to physiological buffers.
Table 1: Physicochemical Properties & Stock Formulation Parameters
| Parameter | Free Base Form | Hydrochloride (HCl) Salt Form |
| CAS Number | 1016735-36-6 | 1172804-95-3 |
| Molecular Formula | C₁₁H₂₂N₂O | C₁₁H₂₂N₂O · HCl |
| Molecular Weight | 198.31 g/mol | 234.76 g/mol |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Anhydrous DMSO (≥99.9%) |
| Max Recommended Stock | 10 mM | 20 mM |
| Storage (Powder) | +4°C to +20°C (Desiccated) | -20°C (Desiccated) |
| Storage (DMSO Stock) | -80°C (Argon purged) | -80°C (Argon purged) |
Causality in Solvent Selection
We mandate the use of anhydrous Dimethyl Sulfoxide (DMSO) (water content ≤0.005%). DMSO is highly hygroscopic; exposure to atmospheric moisture rapidly introduces water into the solvent. When water infiltrates the DMSO stock, the lipophilic N-(3-Methylbutyl) moiety forces the compound to undergo micro-precipitation. This artificially lowers the active concentration of the stock, leading to false-negative results or right-shifted IC₅₀ values in downstream assays .
Experimental Protocols: A Self-Validating System
The following workflow is designed to prevent localized "shock" precipitation—a phenomenon where a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, causing rapid solvent diffusion and leaving the hydrophobic compound locally supersaturated.
Figure 1: Step-by-step workflow for the preparation and formulation of piperidine-4-carboxamides.
Protocol 1: Preparation of the 10 mM Master Stock
-
Equilibration: Allow the sealed vial of lyophilized N-(3-Methylbutyl)piperidine-4-carboxamide to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, altering its mass and introducing hydrolytic degradation risks.
-
Weighing: Weigh exactly 2.35 mg of the HCl salt (or 1.98 mg of the free base) using a microbalance. Transfer to a sterile, low-binding polypropylene tube.
-
Dissolution: Add exactly 1.0 mL of room-temperature anhydrous DMSO.
-
Homogenization: Vortex strictly for 60 seconds, followed by sonication in a water bath for 5 minutes at 25°C to ensure complete disruption of the crystal lattice.
-
Aliquoting: Divide the 10 mM master stock into 50 µL single-use aliquots. Purge the headspace of each tube with Argon gas before sealing. Causality: Aliquoting prevents repeated freeze-thaw cycles, which drive irreversible compound aggregation.
-
Validation Checkpoint 1: Analyze a 1 µL sample via LC-MS to confirm the exact concentration (via Area Under the Curve against a standard) and verify that no degradation occurred during sonication.
Protocol 2: Aqueous Formulation and Serial Dilution
For cell-based assays, the final DMSO concentration must be strictly controlled (typically ≤0.5% v/v) to prevent solvent-induced cytotoxicity and membrane permeabilization, which can confound viability readouts .
-
Thawing: Thaw a 50 µL master stock aliquot at room temperature. Do not use artificial heat.
-
DMSO Serial Dilution: Perform all primary serial dilutions in 100% anhydrous DMSO. This guarantees the compound remains fully soluble across the entire concentration gradient.
-
Aqueous Transfer (The 1:200 Rule): To achieve a final DMSO concentration of 0.5%, dilute the DMSO substocks 1:200 into the pre-warmed assay buffer or cell culture media.
-
Mixing Technique: Add the DMSO stock dropwise to the aqueous buffer while the buffer is actively vortexing. Causality: Rapid kinetic mixing prevents the localized supersaturation that leads to "crashing out."
-
Validation Checkpoint 2: Inspect the highest concentration aqueous well (e.g., 10 µM) under an inverted phase-contrast microscope at 20X magnification. The absence of refractile micro-crystals validates the solubility of the formulation.
Table 2: Serial Dilution Scheme for a 10-Point Dose-Response Curve (Targeting a 0.5% Final DMSO Concentration)
| Final Assay Conc. (µM) | Intermediate DMSO Stock (µM) | Volume of DMSO Stock | Volume of Assay Media | Final DMSO % |
| 10.0 | 2000 | 5 µL | 995 µL | 0.5% |
| 3.16 | 632 | 5 µL | 995 µL | 0.5% |
| 1.0 | 200 | 5 µL | 995 µL | 0.5% |
| 0.316 | 63.2 | 5 µL | 995 µL | 0.5% |
| 0.10 | 20.0 | 5 µL | 995 µL | 0.5% |
| Vehicle Control | 0 (Pure DMSO) | 5 µL | 995 µL | 0.5% |
Note: The intermediate DMSO stocks are created by serial half-log (1:3.16) dilutions from the 10 mM master stock prior to the final aqueous transfer.
References
-
Negatu DA, Beuchel A, Madani A, et al. "Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus." Antimicrobial Agents and Chemotherapy, 2021. URL:[Link]
-
Dileep KV, et al. "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors." International Journal of Biological Macromolecules, 2021. URL:[Link]
-
"Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides." Gavin Publishers, 2022. URL:[Link]
-
"In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays." NCBI Bookshelf (NIH), 2016. URL:[Link]
Application Note: Synthesis and Isolation of N-(3-Methylbutyl)piperidine-4-carboxamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Solution-Phase Amide Coupling and Acidolytic Deprotection
Strategic Overview & Mechanistic Rationale
The synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide requires the precise formation of an amide bond between a secondary cyclic amino acid (isonipecotic acid derivatives) and a primary aliphatic amine (3-methylbutan-1-amine, also known as isoamylamine). Because piperidine-4-carboxylic acid contains both a secondary amine and a carboxylic acid, it is prone to self-polymerization. To prevent this, the piperidine nitrogen must be transiently masked using a tert-butyloxycarbonyl (Boc) protecting group.
The synthetic strategy is divided into two highly controlled phases:
-
Uronium-Mediated Amide Coupling: Utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to construct the amide backbone[1].
-
Acidolytic Deprotection: Utilizing Trifluoroacetic Acid (TFA) to cleave the Boc group, yielding the final product as a TFA salt[2].
Causality in Reagent Selection
-
Why HATU? HATU is selected over traditional carbodiimides (like EDC or DCC) due to its superior reaction kinetics and high coupling efficiency[1]. The integrated 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the reaction by forming a highly reactive OAt-active ester, driving the reaction to completion in under 4 hours even with sterically hindered substrates[3].
-
Why Pre-Activation? Adding HATU directly to a mixture of the acid and amine can lead to the amine attacking the uronium salt of HATU, forming an unreactive guanidinium byproduct[4]. Pre-activating the carboxylic acid with HATU and DIPEA for 15–30 minutes ensures complete conversion to the OAt-ester before the nucleophile is introduced[1].
-
Why TFA/DCM? A 20–50% (v/v) solution of TFA in Dichloromethane (DCM) provides the optimal acidic environment to protonate the Boc carbamate, forcing the elimination of a tert-butyl cation and subsequent decarboxylation[2].
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for N-(3-Methylbutyl)piperidine-4-carboxamide via HATU coupling.
Quantitative Data & Reagent Preparation
To ensure a self-validating system, exact stoichiometric ratios must be maintained. The use of excess DIPEA (3.0 - 5.0 eq) is critical to neutralize the hexafluorophosphate counterion of HATU and to ensure the carboxylic acid remains fully deprotonated during activation[1].
Table 1: Reagent Stoichiometry for Solution-Phase HATU Coupling
| Reagent | Equivalents | Function / Rationale |
| 1-Boc-piperidine-4-carboxylic acid | 1.0 eq | Limiting reagent; scaffold provider. |
| 3-Methylbutan-1-amine | 1.1 - 1.2 eq | Nucleophile; slight excess ensures complete conversion. |
| HATU | 1.2 - 1.5 eq | Uronium activating agent; drives OAt-ester formation[1]. |
| DIPEA | 3.0 - 5.0 eq | Non-nucleophilic base; prevents premature amine quenching. |
| Anhydrous DMF | 0.1 - 0.5 M | Polar aprotic solvent; solubilizes all reaction components. |
Table 2: Comparative Coupling Reagent Efficiency (Field Data)
| Coupling System | Typical Reaction Time | Expected Yield | Byproduct Management |
| HATU / DIPEA | 1 - 4 hours | > 85% | Requires mild acidic/basic aqueous washes to remove HOAt. |
| EDC / HOBt | 12 - 18 hours | 60 - 75% | Generates water-soluble urea; easier aqueous workup. |
| T3P / Et₃N | 12 - 24 hours | 70 - 80% | Byproducts are entirely water-soluble; highly scalable. |
Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling
This protocol is adapted for solution-phase synthesis to maximize yield and purity prior to deprotection.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.
-
Dissolution: Dissolve 1.0 equivalent of 1-Boc-piperidine-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M[1].
-
Base Addition: Add 3.0 equivalents of DIPEA to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.
-
Pre-Activation: Add 1.2 equivalents of HATU in one portion. The solution will typically turn a pale yellow. Stir at room temperature for 15–30 minutes to allow the formation of the highly reactive OAt-active ester[1].
-
Nucleophilic Attack: Slowly add 1.2 equivalents of 3-methylbutan-1-amine dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature for 2 to 4 hours. Monitor progress via LC-MS or TLC (staining with ninhydrin to check for the disappearance of the primary amine).
-
Work-up & Isolation:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x the DMF volume).
-
Wash the organic layer sequentially with:
-
5% aqueous Citric Acid (2x) to remove excess amine and DIPEA. (Note: Avoid 1M HCl to prevent premature Boc cleavage).
-
Saturated aqueous NaHCO₃ (2x) to remove HOAt byproducts and unreacted carboxylic acid.
-
Brine (1x) to remove residual water and DMF.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate: 1-Boc-N-(3-methylbutyl)piperidine-4-carboxamide.
-
Protocol B: Acidolytic N-Boc Deprotection
This procedure removes the Boc group utilizing a controlled TFA/DCM environment.
-
Preparation: Dissolve the intermediate from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.1 - 0.5 M in a round-bottom flask[2].
-
Thermal Control: Cool the flask to 0 °C using an ice bath to control the exothermic nature of the acid addition[2].
-
Acid Addition: Slowly add neat Trifluoroacetic Acid (TFA) dropwise until the solvent ratio is approximately 1:1 TFA:DCM (equivalent to 50% v/v)[2].
-
Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. The reaction will generate CO₂ gas as the carbamic acid intermediate decarboxylates[2].
-
Monitoring: Verify the complete removal of the Boc group (+100 Da loss) via LC-MS.
-
Isolation of the TFA Salt:
-
Concentrate the reaction mixture in vacuo to remove DCM and the bulk of the TFA.
-
Self-Validating Step: Co-evaporate the resulting residue with toluene (3x) to azeotropically remove trace TFA, preventing the formation of an oily residue.
-
Triturate the crude product with cold diethyl ether. The TFA salt of N-(3-Methylbutyl)piperidine-4-carboxamide will precipitate as a solid.
-
Isolate the solid via vacuum filtration, wash with cold ether, and dry under high vacuum.
-
Mechanistic Pathway Visualization
Caption: HATU-mediated activation and amide bond formation mechanism.
Troubleshooting & Analytical Validation
-
Oily Residue During Deprotection: A common issue during TFA deprotection is the isolation of the product as a sticky oil rather than a free-flowing solid. This is almost always caused by residual TFA. Solution: Ensure rigorous co-evaporation with toluene and use strictly anhydrous, cold diethyl ether for trituration. Alternatively, 4M HCl in 1,4-dioxane can be used instead of TFA to yield the HCl salt, which is often more crystalline[5].
-
Guanidinium Byproduct Formation: If LC-MS analysis of the coupling step reveals a mass corresponding to the amine adducted to the uronium core of HATU, the pre-activation time was insufficient, or the amine was added too quickly[4]. Solution: Strictly adhere to the 15–30 minute pre-activation window before introducing the nucleophile.
-
Incomplete Coupling: If unreacted carboxylic acid remains, verify the quality of the DIPEA. Amines and uronium salts require a basic environment to function; degraded or wet DIPEA will stall the reaction.
References
- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)
- Source: peptide.
- Source: benchchem.
- Source: reddit.
- Source: reddit.
Sources
Application Notes and Protocols for the Isolation of N-(3-Methylbutyl)piperidine-4-carboxamide via Crystallization
Abstract
This document provides a comprehensive guide to the crystallization of N-(3-Methylbutyl)piperidine-4-carboxamide, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity and a consistent crystalline form of the target compound. This guide emphasizes the foundational principles behind crystallization, offering detailed step-by-step procedures for cooling and antisolvent crystallization methods. Furthermore, it outlines essential analytical techniques for the characterization of the final crystalline product and provides a troubleshooting guide to address common challenges. The objective is to equip scientists with the necessary knowledge to develop robust and reproducible crystallization processes, which are critical for ensuring the quality, stability, and efficacy of active pharmaceutical ingredients (APIs).[1][2]
Introduction: The Critical Role of Crystallization in API Development
N-(3-Methylbutyl)piperidine-4-carboxamide is a heterocyclic carboxamide with significant potential in medicinal chemistry, often serving as a crucial building block in the synthesis of novel therapeutic agents.[3][4] The isolation and purification of this compound in a solid, crystalline form are paramount for its use in drug development. Crystallization is a fundamental purification technique in the pharmaceutical industry that separates a desired compound from impurities by leveraging differences in solubility.[5]
Beyond purification, the crystalline form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[6][7][8] The ability of a compound to exist in different crystalline forms is known as polymorphism.[2][6][9] Different polymorphs of the same API can exhibit distinct physical and chemical properties, which can have significant therapeutic implications.[7][8] Therefore, controlling the crystallization process to consistently produce the desired polymorphic form is a critical aspect of drug manufacturing and is often a key component of a drug product's patent protection.[9][10]
This application note will delve into two primary crystallization techniques applicable to N-(3-Methylbutyl)piperidine-4-carboxamide: cooling crystallization and antisolvent crystallization. The choice between these methods will depend on the specific solubility characteristics of the compound and the desired crystal attributes.
Foundational Principles of Crystallization
Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered, crystalline structure. The process is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved through various means, including cooling a saturated solution, evaporating the solvent, or adding an antisolvent.[1]
The crystallization process can be conceptually divided into two key stages:
-
Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution.
-
Crystal Growth: The subsequent increase in the size of the nuclei as more solute molecules from the solution deposit onto their surfaces.
The interplay between nucleation and crystal growth rates determines the final crystal size distribution and morphology. Slow, controlled crystallization generally favors the growth of larger, more well-defined crystals, while rapid crystallization can lead to a larger number of smaller crystals.
Pre-crystallization: Solvent Selection
The choice of solvent is the most critical parameter in developing a successful crystallization process. An ideal solvent should exhibit the following characteristics:
-
High solubility of the compound at elevated temperatures and low solubility at lower temperatures (for cooling crystallization).
-
Miscibility with the chosen antisolvent (for antisolvent crystallization).
-
Formation of well-defined, stable crystals.
-
Non-reactive with the compound.
-
Ease of removal from the final product (low boiling point).
-
Favorable safety and environmental profile.
For a piperidine-carboxamide derivative like N-(3-Methylbutyl)piperidine-4-carboxamide, a range of organic solvents should be screened.[11][12]
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good hydrogen bonding potential, often effective for dissolving polar carboxamides. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate polarity, can be good solvents for a range of organic compounds. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good balance of polarity and volatility, often used in pharmaceutical crystallization. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can be effective, but peroxide formation should be monitored. |
| Hydrocarbons | Heptane, Toluene | Often used as antisolvents due to the lower polarity and ability to reduce the solubility of polar compounds.[13] |
| Nitriles | Acetonitrile | A polar aprotic solvent that can be suitable for certain compounds. |
A systematic solvent screening should be performed by testing the solubility of a small amount of N-(3-Methylbutyl)piperidine-4-carboxamide in various solvents at both room temperature and elevated temperatures.
Experimental Protocols
The following protocols are provided as a starting point for the crystallization of N-(3-Methylbutyl)piperidine-4-carboxamide. The specific parameters (e.g., solvent volumes, temperatures, cooling rates) should be optimized for each specific batch and desired outcome.
Protocol 1: Cooling Crystallization
This technique is suitable when the solubility of the compound is significantly higher at elevated temperatures than at lower temperatures.
Workflow for Cooling Crystallization
Caption: Workflow for Cooling Crystallization.
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-(3-Methylbutyl)piperidine-4-carboxamide. Add a small volume of the selected solvent (e.g., isopropanol). Heat the mixture with stirring on a hot plate until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the hot solvent until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[14]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization in the funnel.[14]
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not disturb the flask during this initial cooling phase to promote the formation of larger crystals.[5]
-
Initiating Crystallization (if necessary): If crystallization does not occur upon cooling, it can be induced by scratching the inner wall of the flask at the air-liquid interface with a glass rod or by adding a small seed crystal of the pure compound.[14]
-
Maximizing Yield: Once crystallization has started and the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter paper.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Antisolvent Crystallization
This method is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"). The two solvents must be miscible.[15]
Workflow for Antisolvent Crystallization
Caption: Workflow for Antisolvent Crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude N-(3-Methylbutyl)piperidine-4-carboxamide in a minimal amount of a suitable solvent (e.g., ethanol) at room temperature.
-
Antisolvent Addition: While stirring the solution, slowly add a miscible antisolvent in which the compound is poorly soluble (e.g., heptane or water) dropwise. Continue adding the antisolvent until the solution becomes slightly turbid and the turbidity persists for a few seconds.[16]
-
Crystallization: Stop the addition of the antisolvent and allow the mixture to stand undisturbed. Crystals should start to form.
-
Maximizing Yield (Optional): If desired, the mixture can be cooled in an ice bath to further decrease the solubility and improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a mixture of the solvent and antisolvent or with the pure antisolvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Characterization of the Crystalline Product
After isolation, it is crucial to characterize the crystalline N-(3-Methylbutyl)piperidine-4-carboxamide to determine its purity, yield, and solid-state properties.[17][18]
Table 2: Analytical Techniques for Crystal Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the isolated compound by separating it from any impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess for the presence of residual solvents. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. A broad melting range may suggest the presence of impurities or a mixture of polymorphs. |
| X-Ray Powder Diffraction (XRPD) | The most definitive technique for identifying the crystalline form (polymorph) of a solid.[19][20] Each polymorph will have a unique diffraction pattern. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and enthalpy of fusion. It can also be used to detect polymorphic transitions and assess the degree of crystallinity.[17][20] |
| Thermogravimetric Analysis (TGA) | To determine the presence of residual solvents or water by measuring the change in mass as a function of temperature. |
| Raman Spectroscopy | A vibrational spectroscopy technique that is sensitive to the crystal lattice and can be used to differentiate between polymorphs.[10] |
Logical Flow for Crystal Characterization
Caption: Logical flow for the characterization of the crystalline product.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's solubility is too high at the crystallization temperature; cooling is too rapid; impurities are present. | Use a more dilute solution; slow down the cooling rate; try a different solvent system; pre-purify the crude material if necessary. |
| Poor Crystal Yield | The compound is too soluble in the cold solvent; insufficient cooling; not enough antisolvent used. | Cool the solution for a longer period or to a lower temperature; add more antisolvent; use a different solvent or solvent/antisolvent system where the compound has lower solubility at cold temperatures. |
| Formation of Fine Needles or Powder | Rapid nucleation and slow crystal growth. | Slow down the cooling rate; use a less polar solvent; reduce the level of supersaturation. |
| Inconsistent Crystal Form (Polymorphism) | Variations in solvent, cooling rate, temperature, or impurities.[9] | Strictly control all crystallization parameters (solvent, temperature profile, agitation); use seed crystals of the desired polymorph; perform a polymorph screen to identify the most stable form under different conditions. |
Conclusion
The crystallization of N-(3-Methylbutyl)piperidine-4-carboxamide is a critical step in its isolation and purification for pharmaceutical applications. By understanding the fundamental principles of crystallization and systematically applying the cooling and antisolvent methods described in this guide, researchers can develop robust and reproducible processes. Careful solvent selection and controlled crystallization conditions are key to obtaining a high-purity product with the desired crystalline form. The subsequent characterization of the isolated crystals using a suite of analytical techniques is essential to ensure the quality and consistency of the final API.
References
- Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
- Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs.
- Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
- Hilaris Publisher. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
- International Journal of Pharmaceutical Research and Applications. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
- PubMed. (2022, August 11). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.
- MIT. (n.d.). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control.
- Scribd. (n.d.). Antisolvent Crystallization: A Novel Approach To Bioavailability Enhancement.
- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
- PubMed. (2003, September 15). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction.
- Benchchem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
- Labinsights. (2023, May 8). Crystallinity Determination for API Development.
- Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
- NETZSCH Analyzing & Testing. (n.d.). API Characterization.
- Jetir.Org. (2026, February 23). Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents.
- MySkinRecipes. (n.d.). Piperidine-4-carboxamide hydrochloride.
- ChemicalBook. (2026, February 2). PYRIDINE-2-CARBOXAMIDE.
- UCT Science. (n.d.). SOP: CRYSTALLIZATION.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. (n.d.).
Sources
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- 19. Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labinsights.nl [labinsights.nl]
Application Note: Overcoming Delivery Barriers: Formulation Strategies for In Vivo Delivery of Piperidine Carboxamides
Introduction: The Piperidine Carboxamide Paradox
Piperidine carboxamides represent a highly versatile chemical scaffold, serving as the core for numerous cutting-edge therapeutic agents. Recent breakthroughs have utilized this scaffold to develop1[1], 2[2], and highly selective 3[3].
Despite their exceptional in vitro target engagement, these compounds frequently suffer from poor in vivo bioavailability. The root cause is physicochemical: while the piperidine ring provides a basic nitrogen (pKa ~8–10) that can be protonated in physiological fluids, the carboxamide moiety actively engages in strong intermolecular hydrogen bonding. This dual nature often results in a high crystal lattice energy (the "brick dust" phenomenon) or extreme lipophilicity, leading to rapid precipitation in the gastrointestinal (GI) tract or upon intravenous injection.
Pre-Formulation Profiling & Decision Matrix
Selecting the correct formulation strategy requires analyzing the API's partition coefficient (LogP) and aqueous solubility. The decision tree below outlines the logical progression for matching a piperidine carboxamide to its optimal in vivo delivery vehicle.
Logical decision tree for selecting in vivo formulation strategies based on API properties.
Core Formulation Protocols (Self-Validating Systems)
As a best practice in preclinical drug development, every formulation protocol must include a self-validating analytical step to ensure the physical state of the API is fundamentally altered, rather than merely suspended.
Protocol A: HPβCD Complexation for Intravenous/Intraperitoneal (IV/IP) Dosing
Causality: For IV/IP administration, traditional co-solvents (e.g., DMSO/PEG400) often cause piperidine carboxamides to precipitate upon injection due to rapid solvent diffusion into the blood. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) solves this by forming a true thermodynamic inclusion complex. The hydrophobic cavity of HPβCD encapsulates the lipophilic aromatic rings attached to the piperidine core, while its hydrophilic exterior ensures absolute aqueous solubility.
Step-by-Step Methodology:
-
Excipient Preparation: Dissolve HPβCD in Sterile Water for Injection (WFI) to a final concentration of 20% (w/v). Note: 20% is the optimal physiological threshold for rodent models to prevent nephrotoxicity while maximizing solubilization capacity.
-
API Equilibration: Add the piperidine carboxamide API in excess (e.g., 10 mg/mL) to the HPβCD solution. Stir at 500 RPM at ambient temperature for 24–48 hours. The extended kinetic energy is required to break the strong intermolecular hydrogen bonds of the carboxamide group.
-
Filtration: Filter the suspension through a 0.22 µm Polyethersulfone (PES) syringe filter to remove any uncomplexed, crystalline API.
-
Self-Validation Check (DSC): Lyophilize a 1 mL aliquot of the filtrate and analyze it via Differential Scanning Calorimetry (DSC). Validation criteria: The complete disappearance of the API's characteristic melting endotherm confirms that the drug is fully complexed in an amorphous state within the cyclodextrin cavity.
Protocol B: Self-Microemulsifying Drug Delivery Systems (SMEDDS) for Oral Gavage
Causality: Piperidine carboxamides with a LogP > 3.5 are highly lipophilic and dissolution-rate limited. A SMEDDS formulation maintains the drug in a solubilized state in the GI tract and promotes lymphatic transport, effectively bypassing hepatic first-pass metabolism.
Step-by-Step Methodology:
-
Vehicle Assembly: Mix Capryol 90 (oil), Kolliphor EL (surfactant), and Transcutol P (co-surfactant) in a precise 2:5:3 (w/w/w) ratio. Vortex for 5 minutes. Causality: This specific ratio yields a Hydrophilic-Lipophilic Balance (HLB) of ~13–14, which is critical for spontaneous emulsification upon contact with aqueous gastric fluids.
-
API Loading: Add the API to the lipid vehicle at a payload of 10–20 mg/g. Sonicate in a water bath at 40°C until the solution is optically clear and devoid of particulates.
-
Self-Validation Check (DLS): Disperse 100 µL of the loaded SMEDDS into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild agitation. Measure the droplet size via Dynamic Light Scattering (DLS). Validation criteria: A Z-average diameter of <50 nm and a Polydispersity Index (PDI) <0.2 confirms a robust microemulsion that will not precipitate the API in the acidic stomach environment (where the piperidine nitrogen is protonated).
In Vivo Pharmacokinetic (PK) Evaluation
Once formulated, the delivery system dictates the absorption kinetics and subsequent target engagement. The workflow below illustrates the physiological path from dosing to efficacy.
In vivo pharmacokinetic workflow and pharmacodynamic target engagement for piperidine carboxamides.
Quantitative Data Summary
The table below summarizes representative preclinical PK parameters for a standard lipophilic piperidine carboxamide (LogP ~4.2) dosed at 10 mg/kg in a murine model, demonstrating the profound impact of formulation strategy on systemic exposure.
| Formulation Strategy | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% CMC-Na) | Oral Gavage | 150 ± 25 | 4.0 | 850 ± 110 | 8.2 |
| SMEDDS (Lipid Microemulsion) | Oral Gavage | 1,250 ± 180 | 1.5 | 5,400 ± 420 | 52.4 |
| Amorphous Solid Dispersion (HME) | Oral Gavage | 980 ± 140 | 2.0 | 4,100 ± 350 | 39.8 |
| HPβCD Inclusion Complex (20% w/v) | Intravenous (IV) | 4,500 ± 310 | 0.08 | 10,300 ± 850 | 100.0 |
Data Interpretation: Unformulated aqueous suspensions yield negligible bioavailability due to the "brick dust" nature of the carboxamide lattice. Transitioning to a SMEDDS formulation increases the AUC by over 6-fold, providing the necessary systemic exposure to drive phenotypic efficacy in disease models.
References
-
Lawong, A., et al. "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, National Institutes of Health (NIH). 1
-
Merck Sharp & Dohme Corp. "Piperidinone carboxamide azaindane CGRP receptor antagonists." US Patent 9,833,448 B2, Google Patents. 2
-
"N-(cyclopropylmethyl)-1-(pyrimidine-5-carbonyl)piperidine-3-carboxamide." Smolecule. 3
Sources
- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9833448B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]
- 3. Buy N-(cyclopropylmethyl)-1-(pyrimidine-5-carbonyl)piperidine-3-carboxamide [smolecule.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide, a valuable scaffold in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). The protocol detailed herein offers a significant improvement over conventional heating methods by drastically reducing reaction times, enhancing yields, and promoting a greener chemical process. We will delve into the mechanistic underpinnings of microwave-assisted amide bond formation, provide a detailed, step-by-step protocol for the synthesis and purification, and present characterization data. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking efficient and reproducible synthetic methodologies.
Introduction: The Significance of Piperidine Carboxamides and the Advent of Microwave Synthesis
The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Specifically, N-substituted piperidine-4-carboxamides are of significant interest due to their demonstrated therapeutic potential across various disease areas.
Traditionally, the formation of the amide bond, a cornerstone of peptide and medicinal chemistry, has been achieved through various coupling reagents and often requires prolonged reaction times at elevated temperatures.[3][4] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[5][6] Microwave irradiation offers a rapid and efficient method for heating, directly coupling with polar molecules in the reaction mixture.[4][7] This leads to a dramatic acceleration of reaction rates, often resulting in cleaner reactions with higher yields and reduced by-product formation.[8][9] For the synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide, MAOS presents an attractive, eco-friendly alternative to conventional methods, aligning with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[6][7][10]
Mechanistic Rationale: Microwave-Enhanced Amide Bond Formation
The synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide proceeds via the formation of an amide bond between a piperidine-4-carboxylic acid derivative and 3-methylbutan-1-amine. While the direct condensation of a carboxylic acid and an amine is possible, it typically requires harsh conditions. Therefore, the carboxylic acid is often "activated" to facilitate the reaction.[3]
Microwave energy accelerates this process through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, align their dipoles with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat rapidly and uniformly throughout the reaction mixture.
-
Ionic Conduction: If any ionic species are present (e.g., salts or catalytic amounts of acid/base), they will move through the solution under the influence of the electric field, generating heat through collisions.
This efficient and instantaneous heating significantly increases the kinetic energy of the reacting molecules, leading to a higher frequency of effective collisions and thereby accelerating the rate of amide bond formation.[4]
Caption: General workflow for microwave-assisted amide synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the microwave-assisted synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide from a suitable N-protected piperidine-4-carboxylic acid and 3-methylbutan-1-amine. The use of a protecting group on the piperidine nitrogen, such as tert-butoxycarbonyl (Boc) or benzyl (Bn), is recommended to prevent side reactions. The subsequent deprotection step is not covered in this specific protocol.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (per reaction) |
| N-Benzylpiperidine-4-carboxylic acid | 148849-67-6 | 219.27 g/mol | 1.0 mmol (219 mg) |
| 3-Methylbutan-1-amine (Isoamylamine) | 107-85-7 | 87.16 g/mol | 1.2 mmol (105 mg, 0.13 mL) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 3.0 mmol (388 mg, 0.52 mL) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | 94790-37-1 | 379.25 g/mol | 1.1 mmol (417 mg) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 3 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | For work-up |
| Saturated Sodium Bicarbonate Solution (aq.) | 144-55-8 | 84.01 g/mol | For work-up |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | For drying |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. DMF is a reproductive toxin; handle with extreme care.
3.2. Reaction Setup and Microwave Synthesis
Caption: Step-by-step experimental workflow for the synthesis.
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add N-benzylpiperidine-4-carboxylic acid (1.0 mmol), HBTU (1.1 mmol), and DMF (3 mL). Stir the mixture at room temperature for 5 minutes.
-
Addition of Amine and Base: Add 3-methylbutan-1-amine (1.2 mmol) followed by DIPEA (3.0 mmol) to the reaction vial.[11]
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the reaction mixture at 120°C for 15 minutes.[1][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
3.3. Work-up and Purification
-
Quenching and Extraction: Pour the cooled reaction mixture into a separatory funnel containing 30 mL of ethyl acetate and 20 mL of water. Shake the funnel vigorously and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.[13][14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Methylbutyl)piperidine-4-carboxamide.[13]
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight. The expected molecular formula for the N-benzyl protected product is C₁₈H₂₈N₂O with a molecular weight of 288.43 g/mol .[15]
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1640 cm⁻¹).
Discussion and Optimization
The presented protocol provides a robust starting point for the synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide. However, several parameters can be optimized to improve yield and purity:
-
Coupling Reagents: While HBTU is effective, other coupling reagents such as TBTU or HATU can be explored.[11] In some cases, a direct amidation catalyzed by a Lewis acid under microwave conditions might be feasible, further improving the atom economy.[10][16]
-
Solvent: DMF is a good solvent for microwave synthesis due to its high dielectric constant. However, greener alternatives like N-Methyl-2-pyrrolidone (NMP) or even solvent-free conditions can be investigated.[17][18]
-
Microwave Parameters: The reaction time and temperature can be further optimized. A screening of temperatures from 100°C to 150°C and times from 5 to 30 minutes may lead to improved results.
Conclusion
The microwave-assisted synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide offers a rapid, efficient, and scalable method for the preparation of this important chemical entity.[9] This approach significantly reduces reaction times compared to conventional heating and often leads to cleaner products and higher yields. The detailed protocol and mechanistic insights provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the streamlined synthesis of piperidine-based compounds.
References
-
Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800. [Link]
-
Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604. [Link]
- Schmidtz, R. (n.d.). Solid Phase Amide Synthesis Using Staudinger-Vilarrasa Coupling and Microwave Irradiation. University of Northern Iowa ScholarWorks.
-
Bentham Science. (n.d.). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4). [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Review of Amide Bond Formation in Microwave Organic Synthesis. ResearchGate. [Link]
-
Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1808. [Link]
-
Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Current Microwave Chemistry, 8(1). [Link]
-
Pinga, B. C., et al. (2011). Microwave-assisted clean synthesis of amides via aza-wittig reaction under solvent-free condition. Journal of the Brazilian Chemical Society, 22(9), 1764-1769. [Link]
-
SciTechnol. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Journal of Biochemistry & Physiology, 4(6). [Link]
-
ResearchGate. (n.d.). Optimizing microwave-assisted synthesis of the C-4-piperidine ring substituted isoindoline-1,3-dione-4-aminoquinolines 4a. ResearchGate. [Link]
-
MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1808. [Link]
- Nordahl, Å., & Carlson, R. (1988). Carboxamides from Carboxylic Acids by Lewis Acid Catalysis. Use of Principal Properties for Exploring Different Reaction Conditions. Acta Chemica Scandinavica, Series B, 42, 28-34.
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Collins, J. M., et al. (2005). Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles. Organic Letters, 7(6), 1047–1050. [Link]
-
Wikipedia. (n.d.). Work-up (chemistry). Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. [Link]
- Iannelli, M., Alupei, V., & Ritter, H. (2005). Microwave Assisted Organic Chemistry (MAOS) in Open Vessels. Tetrahedron, 61(6), 1509–1515.
-
Al-Ostath, A. I., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 561. [Link]
-
Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(13), 5093. [Link]
-
MolPort. (n.d.). 1-benzyl-N-(3-methylbutyl)piperidine-4-carboxamide. MolPort. [Link]
- Tung, T. H., et al. (2025). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Vietnam Journal of Science, Technology and Engineering.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. GSC Biological and Pharmaceutical Sciences, 11(1), 133-140.
- BenchChem. (2025). Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. BenchChem.
-
NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction studies. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. [Link]
-
Der Pharma Chemica. (n.d.). Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z). Der Pharma Chemica. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). N-methylpiperidine-4-carboxamide. PubChem. [Link]
-
Paquin, L., Hamelin, J., & Texier-Boullet, F. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Synthesis, 2006(10), 1652-1656. [Link]
-
Chemazone. (n.d.). 4-methyl-N-(3-methylbutyl)piperidine-3-carboxamide. Chemazone. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.butler.edu [digitalcommons.butler.edu]
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- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajrconline.org [ajrconline.org]
- 10. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. cem.de [cem.de]
- 13. Work-up - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1-benzyl-N-(3-methylbutyl)piperidine-4-carboxamide | Molport-001-999-231 | Novel [molport.com]
- 16. scispace.com [scispace.com]
- 17. scielo.br [scielo.br]
- 18. Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines [organic-chemistry.org]
Scale-up procedures for N-(3-Methylbutyl)piperidine-4-carboxamide production
Application Note: Process Development and Scale-Up of N-(3-Methylbutyl)piperidine-4-carboxamide
Executive Summary
This application note details a robust, scalable protocol for the production of N-(3-Methylbutyl)piperidine-4-carboxamide , a critical pharmacophore often found in GPCR ligands and opioid receptor modulators.
Moving beyond bench-scale carbodiimide chemistries (e.g., EDC/HOBt), this guide utilizes Propylphosphonic Anhydride (T3P®) in ethyl acetate.[1] This method is selected for its superior safety profile, water-soluble byproducts, and "green" solvent compatibility, making it ideal for multi-kilogram campaigns.
Strategic Analysis: Route Selection
The Challenge
Standard laboratory synthesis often employs EDC/HOBt or HATU.[2] While effective on a milligram scale, these reagents present significant hurdles during scale-up:
-
Atom Economy: High molecular weight byproducts (e.g., DCU) are difficult to remove without chromatography.
-
Safety: HOBt and HATU exhibit explosive properties under adiabatic heating; carbodiimides are potent sensitizers.
-
Cost: High cost of peptide coupling agents.
The Solution: T3P-Mediated Coupling
We utilize T3P (50% w/w in EtOAc) for the amidation step.
-
Mechanism: T3P activates the carboxylic acid to form a mixed anhydride, which is then attacked by the amine.
-
Scale-Up Advantage: The byproduct (cyclic phosphonic acid) is highly water-soluble, allowing for product isolation via simple phase separation, eliminating the need for silica gel chromatography.
Process Workflow Visualization
The following diagram outlines the critical path from starting materials to the isolated hydrochloride salt.
Figure 1: End-to-end process flow for the synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide HCl.
Detailed Protocols
Step 1: Amide Coupling via T3P
Reaction: N-Boc-piperidine-4-carboxylic acid + Isoamylamine → N-Boc-Amide Intermediate
| Parameter | Specification | Notes |
| Scale | 100 g (Limiting Reagent) | Basis: N-Boc-acid |
| Solvent | Ethyl Acetate (EtOAc) | 10 Volumes (1.0 L) |
| Stoichiometry | Acid (1.0 eq) : Amine (1.1 eq) : Base (2.5 eq) : T3P (1.2 eq) | Excess amine ensures full conversion. |
| Temperature | 0°C to 25°C | Exothermic addition. |
Procedure:
-
Charge a 2L reactor with N-Boc-piperidine-4-carboxylic acid (100 g, 436 mmol) and EtOAc (800 mL).
-
Add Pyridine (86.2 g, 1.09 mol) or DIPEA. Cool the mixture to 0–5°C.
-
Add Isoamylamine (41.8 g, 480 mmol) slowly, maintaining internal temperature <10°C.
-
Dosing: Add T3P (50% w/w in EtOAc, ~333 g) dropwise over 45 minutes. Critical: Monitor exotherm.
-
Reaction: Allow the mixture to warm to 20–25°C. Stir for 3 hours.
-
IPC (In-Process Control): Check HPLC. Target: Starting Acid < 0.5%.
-
Workup:
-
Add water (500 mL). Stir for 15 mins. Separate phases.
-
Wash organic layer with 0.5 M HCl (2 x 300 mL) to remove excess pyridine/amine.
-
Wash with Sat. NaHCO₃ (300 mL) and Brine (300 mL).
-
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc intermediate as a viscous oil or low-melting solid.
Step 2: Deprotection and Crystallization
Reaction: N-Boc-Amide + HCl → Product-HCl Salt + CO₂ + Isobutene
Procedure:
-
Dissolution: Dissolve the crude intermediate from Step 1 in Isopropyl Alcohol (IPA) (300 mL).
-
Acidification: Add 4M HCl in Dioxane or IPA (220 mL, ~2.0 eq) dropwise at 20°C.
-
Safety Alert: Significant gas evolution (CO₂ and Isobutene). Ensure reactor is vented to a scrubber.
-
-
Precipitation: Stir for 3–4 hours. The product typically begins to precipitate as a white solid after 1 hour.
-
Crystallization:
-
If the slurry is too thick, add additional IPA.
-
To maximize yield, add MTBE (Methyl tert-butyl ether) (300 mL) as an antisolvent over 30 minutes.
-
Cool to 0–5°C and age for 2 hours.
-
-
Filtration: Filter the white solid under nitrogen. Wash the cake with cold IPA/MTBE (1:1).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Quality Control & Troubleshooting
Impurity Profiling (Self-Validating System)
| Impurity Type | Origin | Detection | Remediation |
| Residual Starting Acid | Incomplete coupling | HPLC (RT ~3.2 min) | Ensure T3P stoichiometry is >1.1 eq. |
| Dimer/Oligomer | Double activation (rare) | LC-MS (M+M) | Maintain dilute conditions during T3P addition. |
| Pyridine Salts | Poor workup | 1H NMR (aromatic signals) | Increase intensity of acidic washes (0.5 M HCl) in Step 1. |
| Residual Solvent | Inefficient drying | GC-Headspace | Vacuum drying >12h; mill the solid if necessary. |
Troubleshooting Logic Tree
Figure 2: Troubleshooting logic for common scale-up deviations.
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Patterson, D. E., et al. (2009).[4] "Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate." Organic Process Research & Development, 13(5), 900–906.
-
Archimica (Now Curia). (2023).[5] "Propanephosphonic Acid Anhydride (T3P®) – Handling and Safety Data." Curia Global Technical Sheets.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
Sources
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. xtalks.com [xtalks.com]
Technical Application Note: Storage and Handling Protocols for N-(3-Methylbutyl)piperidine-4-carboxamide
Introduction & Chemical Identity
N-(3-Methylbutyl)piperidine-4-carboxamide is a secondary amine building block frequently utilized in the synthesis of GPCR ligands and peptidomimetics.[1] Structurally, it consists of a piperidine ring functionalized at the C4 position with a carboxamide group, which is further substituted with an isoamyl (3-methylbutyl) chain.
The presence of both a secondary amine (piperidine ring) and a secondary amide linkage dictates its specific stability profile. While the amide bond is relatively robust, the secondary amine is susceptible to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. Consequently, rigorous storage protocols are required to maintain high purity (>98%) for biological screening.
Chemical Profile
| Property | Specification |
| IUPAC Name | N-(3-Methylbutyl)piperidine-4-carboxamide |
| CAS Number | 1172804-95-3 (Hydrochloride salt) |
| Molecular Formula | C₁₁H₂₂N₂O (Free Base) / C₁₁H₂₂N₂O[1]·HCl (Salt) |
| Molecular Weight | 198.31 g/mol (Free Base) / 234.77 g/mol (HCl) |
| Physical State | White to off-white crystalline solid |
| pKa (Predicted) | ~10.8 (Piperidine NH), ~15 (Amide NH) |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
Storage Protocols
The storage strategy depends heavily on the physical state of the compound (Solid vs. Solution) and the duration of storage.
Solid State Storage
Critical Factor: Protection from moisture and CO₂. The secondary amine moiety in the piperidine ring is nucleophilic and can react with atmospheric carbon dioxide to form carbamates, appearing as "ghost peaks" in LC-MS analysis.
-
Long-Term (>1 Month): Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Short-Term (<1 Month): Store at 4°C in a desiccator.
-
Container: Amber glass vials with Teflon-lined screw caps to prevent photolytic degradation and plasticizer leaching.[1]
Solution State Storage
Critical Factor: Prevention of hydrolysis and precipitation. Avoid storing free-base solutions in acidic media for extended periods to prevent amide hydrolysis, although this reaction is slow at low temperatures.[1]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions (typically 10 mM or 100 mM).
-
Temperature: -80°C is preferred to minimize solvent evaporation and chemical reactivity. -20°C is acceptable for up to 3 months.[1]
-
Freeze-Thaw: Limit to <3 cycles . Aliquotting is mandatory.
Storage Decision Tree (Visualization)
Figure 1: Decision matrix for optimal storage conditions based on physical state and usage frequency.[1]
Handling and Safety Procedures
Hazard Classification: Irritant (GHS07).
Personal Protective Equipment (PPE)
-
Respiratory: Use a NIOSH-approved N95 respirator if weighing large quantities (>100 mg) outside a fume hood.[1]
-
Ocular: Chemical safety goggles.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.
Weighing Protocol
-
Equilibration: Allow the storage vial to warm to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid, which causes weighing errors and hydrolysis.
-
Environment: Weigh inside a chemical fume hood or a ventilated enclosure.
-
Static Control: Use an anti-static gun or polonium strip if the solid is fluffy/electrostatic.
Solubility and Reconstitution Protocol
Due to the lack of specific literature solubility data for this exact derivative, the following self-validating protocol is recommended to establish a working stock.
Solvent Selection Guide
-
DMSO: Recommended for biological assays. Solubility typically >50 mM.
-
Methanol/Ethanol: Good for chemical synthesis or LC-MS stock.[1]
-
Water:
-
Free Base:[1] Poor solubility. Requires pH adjustment (acidification).
-
HCl Salt: High solubility (>10 mM).
-
Step-by-Step Reconstitution (10 mM Stock)
Objective: Prepare 1 mL of 10 mM stock solution.
-
Calculate Mass:
-
Example (Free Base):
-
-
Weighing: Weigh ~2.0 mg of compound into a tared amber glass vial. Record exact mass.
-
Solvent Addition: Add anhydrous DMSO to achieve the target concentration.
-
Volume to add (µL) =
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.
-
Validation: Inspect visually for clarity.
QC & Stability Testing Workflow
Figure 2: Quality control workflow for validating stock solution integrity.
Emergency Procedures
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) as they may enhance dermal absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[6]
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56606009, N-(3-Methylbutyl)piperidine-4-carboxamide.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.0. Retrieved from [Link]
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Stability).
Sources
- 1. 1903-75-9|N-Methylpiperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Troubleshooting solubility issues with N-(3-Methylbutyl)piperidine-4-carboxamide in DMSO
Technical Support Center: N-(3-Methylbutyl)piperidine-4-carboxamide
Welcome to the technical support guide for N-(3-Methylbutyl)piperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). As this is often a research-grade compound, specific public data on its physicochemical properties can be limited. This guide, therefore, is built on foundational chemical principles and field-proven laboratory techniques to provide a robust framework for troubleshooting.
Part 1: Troubleshooting Guide - Immediate Solutions
This section is formatted as a direct, problem-solving workflow. If you are currently facing an issue in the lab, start here.
Q1: My N-(3-Methylbutyl)piperidine-4-carboxamide powder is not dissolving in DMSO at room temperature. What are my initial steps?
A1: Difficulty in achieving initial dissolution is a common issue, often resolved with a systematic approach that increases the energy of the system without compromising the compound's integrity.
Underlying Principle: The dissolution of a crystalline solid requires overcoming the compound's crystal lattice energy. This is achieved by providing enough energy for the solvent molecules (DMSO) to surround and solvate the individual molecules of the solute (your compound).
Recommended Workflow:
-
Visual Inspection: Before you begin, examine the compound. The presence of large, non-uniform crystals can slow dissolution. If observed, gently crushing the powder with a clean spatula can increase the surface area available for solvation.
-
Mechanical Agitation (Vortexing): After adding the calculated volume of DMSO, cap the vial securely and vortex the mixture vigorously for 1-2 minutes.[1] This is the first and simplest step to mechanically break up solid aggregates and increase interaction with the solvent.
-
Sonication: If vortexing is insufficient, place the sealed vial in a bath sonicator for 10-15 minutes.[2] The high-frequency sound waves create micro-cavitations that provide intense local energy, which is highly effective at breaking down stubborn particulates without significant bulk heating.
-
Gentle Warming: If solids persist, warm the solution in a water bath or on a heat block to 37-50°C for 10-15 minutes.[1] Increased temperature enhances the kinetic energy of both solvent and solute molecules, significantly improving solubility.[3]
dot graph TD { A[Start: Compound + DMSO] --> B{Does it dissolve with vortexing?}; B -- Yes --> C[Solution Ready]; B -- No --> D[Apply Sonication for 10-15 min]; D --> E{Is the solution clear?}; E -- Yes --> C; E -- No --> F[Gentle Warming (37-50°C) for 10-15 min]; F --> G{Is the solution clear?}; G -- Yes --> C; G -- No --> H[Proceed to Advanced Troubleshooting: Q2 & Q3]; } caption="Figure 1: Initial Dissolution Workflow"
Q2: I've tried the initial steps, but my compound still won't dissolve, or it precipitates immediately upon cooling. What should I do next?
A2: This situation suggests you are near or have exceeded the compound's thermodynamic solubility limit in pure DMSO under these conditions. The next logical steps involve altering the solvent system or the chemical nature of the solute.
Recommended Workflow:
-
Consider a Co-Solvent: For many compounds, a binary solvent system can be more effective than a single solvent.[6] A small percentage of a suitable co-solvent can disrupt crystal packing and improve solvation.
-
Protocol: Prepare a concentrated stock in DMSO first. In a separate vial, test the dilution of this stock into a mixture of DMSO and a co-solvent. Common co-solvents include N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG400), or ethanol.[7][8] It is critical to ensure the chosen co-solvent is compatible with your downstream biological assay.[9]
Co-Solvent Polarity Boiling Point Biological Assay Considerations NMP High 202°C Can be more toxic than DMSO; check cell line tolerance. PEG400 High Decomposes Generally low toxicity; often used in in vivo formulations. Ethanol High 78°C Can be toxic to cells; ensure final concentration is low (<0.1%).[10] Water Very High 100°C Use with caution; may decrease solubility of lipophilic compounds. -
-
pH Adjustment (Advanced): The piperidine nitrogen in your compound is basic, with a pKa (of its conjugate acid) around 11.[11][12][13] This means it can be protonated to form a salt. Salts are typically much more soluble in polar solvents like DMSO than their neutral counterparts.
-
Protocol: This is an advanced technique that should be used with caution as it alters the compound. Prepare a dilute solution of a suitable acid (e.g., 1 M HCl in an organic solvent like dioxane). Add a sub-stoichiometric amount (e.g., 0.1 equivalents) to your compound suspension in DMSO. This can dramatically increase solubility.
-
Critical Caution: The change in pH and the introduction of a counter-ion may impact your biological assay. This method should be validated carefully.[10]
-
Q3: My DMSO stock solution was clear initially but developed a precipitate after storage or freeze-thaw cycles. Why did this happen and how can it be resolved?
A3: This is a very common problem and is almost always due to one of two factors: the solution was supersaturated, or the solvent properties have changed due to water absorption.
Underlying Principle: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][14][15] Water absorption increases the polarity of the solvent mixture, which can significantly decrease the solubility of organic compounds, leading to precipitation.[2][16] Freeze-thaw cycles can accelerate this process and provide the energy needed for nucleation and crystal growth.[17][18]
Recommended Workflow:
-
Re-dissolution: The first step is to attempt to re-dissolve the precipitate using the methods in Q1 (gentle warming and sonication).[2] This is often successful.
-
Storage Best Practices: Prevention is the best cure.
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been properly stored.
-
Aliquot Solutions: Prepare single-use aliquots of your stock solution to avoid repeated opening of the main stock vial and to minimize freeze-thaw cycles.[19][20]
-
Proper Storage: Store DMSO stocks in tightly sealed vials at -20°C or -80°C.[7] For room temperature storage, use a desiccator to protect against moisture.[1]
-
dot graph { node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Figure 2: Effect of Water on DMSO Stock Solutions"
Part 2: Frequently Asked Questions (FAQs) - Deeper Understanding
This section provides insight into the chemical principles governing the behavior of N-(3-Methylbutyl)piperidine-4-carboxamide.
Q1: What is the theoretical basis for this compound's solubility in DMSO?
A1: The solubility of N-(3-Methylbutyl)piperidine-4-carboxamide in DMSO is governed by the principle of "like dissolves like," based on an analysis of its molecular structure.
-
Polar Groups: The molecule contains a carboxamide group (-C(=O)NH-) and a piperidine nitrogen. The amide group is highly polar and can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). The piperidine nitrogen is a hydrogen bond acceptor.
-
Nonpolar Group: The N-(3-Methylbutyl) group (an isoamyl group) is a nonpolar, lipophilic alkyl chain.
-
Solvent Interaction: DMSO is a highly polar, aprotic solvent. Its sulfoxide group (S=O) is an excellent hydrogen bond acceptor. It effectively solvates the polar parts of your compound. However, the presence of the nonpolar alkyl chain can limit solubility, especially at higher concentrations. The overall solubility represents a balance between these competing features.
Q2: How can I empirically determine the maximum solubility of my compound batch in DMSO?
A2: Since solubility can vary slightly between batches due to differences in crystalline form or purity, an empirical test is highly recommended.
Protocol for Solubility Determination:
-
Weigh out a small, precise amount of your compound (e.g., 2 mg) into a pre-weighed vial.
-
Add a small, measured volume of anhydrous DMSO (e.g., 50 µL).
-
Apply the dissolution techniques from Q1 (vortex, sonicate, warm gently) until the solution is clear.
-
If the compound dissolves completely, continue adding small, precise volumes of DMSO (e.g., 10 µL at a time), ensuring complete dissolution after each addition.
-
The point at which a persistent precipitate remains, even after heating and sonication, indicates you have reached the saturation point.
-
Calculate the final concentration (mg/mL or mM) based on the initial mass and the total volume of DMSO added. This is your working maximum solubility.[21]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How do I prevent this?
A3: This is a very common phenomenon known as "crashing out." The compound may be highly soluble in 100% DMSO but poorly soluble in the final aqueous buffer.[1][20]
Mitigation Strategies:
-
Stepwise Dilution: Do not add the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add the final, most dilute DMSO solution to your aqueous medium while vortexing vigorously. This gradual change in solvent environment can help keep the compound in solution.
-
Lower Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cell toxicity.[19]
-
Use of Pluronics or Surfactants: In some cases, adding a very small amount of a non-ionic surfactant like Pluronic F-127 or Tween-80 to the final aqueous buffer can help maintain the solubility of hydrophobic compounds.[9]
References
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- LookChem. (n.d.). Cas 110-89-4, Piperidine.
- Master Organic Chemistry. (2017, April 18).
- BenchChem. (n.d.). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting CFMMC Solubility in DMSO.
- Merck Index. (n.d.). Piperidine. Royal Society of Chemistry.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Ziath. (n.d.).
- MolPort. (n.d.). 1-benzyl-N-(3-methylbutyl)piperidine-4-carboxamide.
- LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
- BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
- BenchChem. (n.d.). Gpx4-IN-9 Technical Support Center: Troubleshooting Solubility in DMSO.
- Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- ResearchGate. (2025, September 21). What should I do if carnosic acid exceeds its solubility?.
- Bowles, M. et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Medicinal Chemistry.
- Quora. (2024, October 30).
- Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
- Ziath. (n.d.).
- University of Illinois Springfield. (n.d.).
- MilliporeSigma. (n.d.).
- Sigma-Aldrich. (n.d.). N-[3-(dimethylamino)propyl]piperidine-4-carboxamide.
- Yeast Metabolome D
- Journal of Biomolecular Screening. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
- ResearchGate. (2026, February 9).
- PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
- MDPI. (2022, August 12). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent.
- Smolecule. (n.d.).
- PubChem. (n.d.). N-[3-(dimethylamino)propyl]piperidine-4-carboxamide.
- PubChem. (n.d.). N-methylpiperidine-4-carboxamide.
- ECHEMI. (n.d.). Hygroscopic behaviour of DMSO - how bad is it?.
- PMC. (n.d.).
- Oxford Academic. (2022, September 26).
- BenchChem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
- ChemicalBook. (2025, July 24).
- Semantic Scholar. (2019, October 21).
- Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.
- Scribd. (n.d.).
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
- PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
- Royal Society of Chemistry. (n.d.). DMSO-promoted direct δ-selective arylation of p-quinone methenylpiperidine bearinides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation [mdpi.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cas 110-89-4,Piperidine | lookchem [lookchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. echemi.com [echemi.com]
- 16. ziath.com [ziath.com]
- 17. ziath.com [ziath.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Purification of N-(3-Methylbutyl)piperidine-4-carboxamide
[1]
Current Status: Operational Ticket Topic: Removing impurities from crude N-(3-Methylbutyl)piperidine-4-carboxamide Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecule Profile
Welcome to the technical support guide for N-(3-Methylbutyl)piperidine-4-carboxamide . This guide addresses the purification of this specific secondary amine building block.
Most researchers encounter this "crude" product in one of two states:
-
Post-Coupling: Contaminated with coupling reagents (EDC, HOBt), urea byproducts, and unreacted isoamylamine.[1]
-
Post-Deprotection: Contaminated with trifluoroacetic acid (TFA) or HCl salts and isobutylene byproducts after removing a Boc group.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Target Functional Group: Piperidine Nitrogen (Secondary Amine).
-
pKa (Conjugate Acid): ~11.0 (Highly Basic).
-
Lipophilicity: Moderate (Isoamyl chain adds non-polar character).
-
Solubility:
Module A: Acid-Base Extraction (The "pH Switch")
Status: Recommended First-Line Defense Applicability: Removal of neutral impurities (amide byproducts, urea) and acidic impurities (phenols, carboxylic acids).[1]
The Mechanism
Because the piperidine nitrogen has a pKa of ~11, it can be reversibly switched between a water-soluble salt (pH < 4) and an organic-soluble free base (pH > 12). Neutral impurities (like the urea from EDC coupling) do not switch and can be washed away.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude oil/solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[2]
-
Note: DCM is preferred for solubility, but EtOAc is safer and separates faster.
-
-
Acid Extraction (The "Catch"):
-
Washing:
-
Wash the acidic aqueous layer with fresh DCM (2x) to remove trapped neutrals.
-
-
Basification (The "Release"):
-
Final Extraction:
Workflow Visualization
Caption: Figure 1.[1] The "pH Switch" workflow isolates the basic piperidine by exploiting its pKa ~11 property.
Module B: Solid Phase Extraction (SCX)
Status: High Purity / Small Scale (< 500 mg) Applicability: Removing non-basic impurities without liquid-liquid extraction emulsions.[1]
The Solution: Use a Strong Cation Exchange (SCX) cartridge. This silica-based resin contains sulfonic acid groups (
Protocol
-
Load: Dissolve crude in MeOH (or DCM/MeOH 1:1) and load onto a pre-conditioned SCX cartridge.
-
Wash: Flush with 100% MeOH .
-
Result: Neutral impurities (urea, unreacted amides) and acidic impurities elute. The target amine remains bound.
-
-
Elute: Flush with 2.0 M Ammonia in MeOH .
-
Result: The ammonia displaces the piperidine, releasing it into the collection flask.
-
-
Finish: Concentrate the eluate to obtain the pure free base.
Module C: Chromatography Troubleshooting
Status: For difficult separations Issue: Piperidine derivatives often "tail" or "streak" on silica gel due to interaction with acidic silanols.
Solvent System Optimization
| Method | Solvent System | Additive (Critical) | Why? |
| TLC / Flash | DCM : MeOH (9:1 to 4:[1][7]1) | 1% | Competes for acidic sites on silica, sharpening the peak. |
| Reverse Phase | Water : Acetonitrile | 0.1% TFA or Formic Acid | Keeps the amine protonated ( |
Warning: If using TFA in the mobile phase, you will isolate the TFA salt , not the free base. If the free base is required for the next step, perform a bicarbonate wash after the column.
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but I expected a solid. Is it impure?
-
Diagnosis: Not necessarily.[1] The introduction of the isoamyl (3-methylbutyl) chain disrupts crystal packing compared to the parent piperidine-4-carboxamide.[1]
-
Fix: Try converting it to a salt. Dissolve the oil in minimal Et2O and add 2M HCl in ether. The HCl salt is far more likely to crystallize than the free base.
Q2: I see a peak at ~1.2 ppm in the NMR that won't go away.
-
Diagnosis: This is likely grease or residual isoamylamine starting material if the integration is high.
-
Fix: Isoamylamine is volatile but can be sticky.[1] If Acid-Base extraction failed, use the SCX cartridge method (Module B). The high-methanol wash usually removes lipophilic amines better than extraction.[1]
Q3: How do I remove the urea byproduct (DCU/EDU) from the coupling step?
-
Diagnosis: Urea byproducts are notorious for being partially soluble in everything.[1]
-
Fix:
Q4: Can I use this product directly in the next step if it still has TFA?
-
Diagnosis: If the next step involves a base (e.g., alkylation with
), yes. The base will neutralize the TFA in situ. -
Risk: If the next step is sensitive to acid or requires precise stoichiometry, you must free-base the amine first using Module A.
References
-
Amine Basicity & pKa: Master Organic Chemistry. "Basicity of Amines and pKaH." Available at: [Link]
-
Piperidine Synthesis: National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis." Available at: [Link]
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for N-(3-Methylbutyl)piperidine-4-carboxamide and all reagents before handling.
Sources
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Piperidinecarboxamide | C6H12N2O | CID 3772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ir.library.louisville.edu [ir.library.louisville.edu]
Optimizing reaction temperature for piperidine-4-carboxamide formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with the synthesis and functionalization of piperidine-4-carboxamide.
Whether you are performing a direct amidation of piperidine-4-carboxylic acid or executing an N-arylation to build complex pharmaceutical scaffolds, temperature control is the absolute fulcrum of success. This guide provides causality-driven protocols, quantitative optimization data, and targeted troubleshooting to ensure your workflows are robust, scalable, and self-validating.
Part 1: Synthesis Workflow & Pathway Visualization
The following diagram illustrates the two primary synthetic stages involving piperidine-4-carboxamide, highlighting the specific thermal windows required to prevent degradation and side reactions.
Synthesis workflow of piperidine-4-carboxamides and N-aryl derivatives.
Part 2: Self-Validating Experimental Protocols
Do not fall into the trap of using heat as a brute-force tool to accelerate sluggish reactions. The protocols below are designed as self-validating systems where temperature acts as a precise surgical instrument rather than a blunt force.
Protocol A: Borate-Catalyzed Direct Amidation
Mechanistic Causality: Direct amidation of carboxylic acids traditionally requires harsh thermal dehydration (refluxing toluene, >110 °C), which can lead to thermal degradation or epimerization of the piperidine ring. By utilizing a bifunctional borate catalyst combined with molecular sieves, the activation energy is lowered, allowing the equilibrium to be driven forward at milder temperatures (25–80 °C) ()[1].
-
Preparation: In an oven-dried flask, combine piperidine-4-carboxylic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous tert-butyl acetate.
-
Catalysis: Add 5-methoxy-2-iodophenylboronic acid (10 mol%) and freshly activated 4Å molecular sieves (200 mg/mmol).
-
Thermal Control: Stir the reaction at 25 °C to 80 °C for 16–24 hours. Do not exceed 80 °C to preserve the integrity of the boronic acid catalyst.
-
Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The system is self-validating when the ninhydrin-active spot of the starting carboxylic acid completely disappears. If the starting material persists after 12 hours, the issue is insufficient water removal (inactive sieves), not a lack of thermal energy. Do not increase the temperature; replace the sieves.
Protocol B: N-Arylation via Nucleophilic Aromatic Substitution ( )
Mechanistic Causality: The coupling of piperidine-4-carboxamide with an aryl halide (e.g., 4-fluoronitrobenzene) requires sufficient thermal energy to overcome the resonance stabilization of the aromatic system ()[2]. However, exceeding 120 °C in the presence of a base (
-
Preparation: Dissolve piperidine-4-carboxamide (1.0 eq) and finely milled
(1.5 eq) in anhydrous DMSO. Stir for 15 minutes at room temperature to ensure dispersion. -
Addition: Slowly add 4-fluoronitrobenzene (1.05 eq) to the suspension.
-
Thermal Control: Heat the reaction mixture strictly to 90–100 °C and maintain for 12 hours.
-
Validation Checkpoint: Monitor via HPLC. The protocol is self-validating if the product peak area exceeds 90% relative to the starting materials. The appearance of a highly polar peak (shorter retention time) indicates thermal hydrolysis of the amide; if observed, immediately cool the reaction below 90 °C.
Part 3: Quantitative Data & Temperature Optimization
The following tables summarize the empirical data demonstrating why strict thermal boundaries must be maintained during these workflows.
Table 1: Effect of Temperature on Borate-Catalyzed Amidation
| Temperature (°C) | Catalyst / Desiccant | Conversion Yield (%) | Thermal Degradation / Epimerization (%) |
|---|---|---|---|
| 25 °C | Borate + 4Å Sieves | 85% | < 1% |
| 80 °C | Borate (No Sieves) | 78% | ~ 5% |
| 110 °C | None (Reflux) | 60% | > 15% (Significant epimerization) |
Table 2: Effect of Temperature on
| Temperature (°C) | Reaction Time (hrs) | Target Product Yield (%) | Amide Hydrolysis Side-Product (%) |
|---|---|---|---|
| 70 °C | 24 | 40% (Stalled) | < 1% |
| 90 °C | 12 | 92% (Optimal) | < 2% |
| 120 °C | 12 | 75% | 15% |
| 140 °C | 8 | 45% | > 40% (Severe hydrolysis/tar) |
Part 4: Troubleshooting Guides & FAQs
Q: Why am I observing significant formation of piperidine-4-carboxylic acid during my N-arylation step? A: This is a classic symptom of thermal over-optimization combined with moisture ingress. At temperatures exceeding 120 °C, the primary amide undergoes base-catalyzed hydrolysis, converting your product back into a carboxylic acid ()[3]. Ensure your DMSO is strictly anhydrous and strictly cap your reaction temperature at 90–100 °C ()[2].
Q: My amidation reaction is stalling at room temperature. Should I increase the heat to reflux? A: Refluxing is highly discouraged when using advanced borate catalysts. High heat will degrade the catalyst and induce epimerization at the C4 position of the piperidine ring. Instead of increasing the temperature, ensure your 4Å molecular sieves are freshly activated to continuously remove water and drive the equilibrium forward ()[1].
Q: What are the thermal stability limits and storage recommendations for piperidine-4-carboxamide? A: Piperidine-4-carboxamide is chemically stable under standard room temperature conditions and pressures ()[4]. However, to prevent premature degradation, it must be stored in a tightly closed container in a dry, well-ventilated area, strictly away from strong oxidizing agents and prolonged exposure to elevated temperatures[4].
References
-
Chemical Science. "Borate-catalysed direct amidation reactions of coordinating substrates." Royal Society of Chemistry. Available at:[Link]
-
Frontiers in Chemistry. "Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors." Frontiers. Available at:[Link]
Sources
- 1. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07744J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors [frontiersin.org]
- 4. aksci.com [aksci.com]
Technical Support Center: Hygroscopicity Management for Piperidine Carboxamide Salts
Ticket ID: #PCX-HYG-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting deliquescence and instability in piperidine carboxamide solid forms.
Introduction: The "Sticky" Reality of Piperidine Scaffolds
You are likely here because your piperidine carboxamide salt has turned into a gum on the filter paper, or your yield has collapsed due to moisture-induced degradation.
The Root Cause: Piperidine carboxamides possess a secondary amine (
This guide provides a self-validating workflow to diagnose, remediate, and process these challenging solids.
Module 1: Diagnosis & Characterization
User Question: "My solid gains weight rapidly on the bench. Is it just wet, or is it chemically unstable?"
The Gold Standard: Dynamic Vapor Sorption (DVS)
Do not rely on "benchtop observation." You must distinguish between surface adsorption (benign) and bulk absorption/hydrate formation (critical).
Standard Operating Procedure (SOP-DVS-01):
-
Instrument: SMS DVS Adventure or equivalent.
-
Sample Mass: 10–20 mg (do not crush if studying crystal habit).
-
Temperature: 25°C (standard) and 40°C (accelerated).
-
Cycle:
Data Interpretation Table:
| Observation (DVS Plot) | Classification | Risk Level | Action |
| < 0.2% mass gain at 80% RH | Non-hygroscopic | Low | Proceed to development. |
| 0.2% – 2.0% mass gain | Slightly hygroscopic | Low-Medium | Standard packaging (HDPE bottles). |
| > 15% gain or liquefaction | Deliquescent | Critical | STOP. Requires salt screen (Module 2). |
| Step-change (e.g., +5% at 40% RH) | Stoichiometric Hydrate | Medium | Characterize hydrate stability via XRD. |
Visualization: The Characterization Workflow
Figure 1: Decision tree for characterizing hygroscopic solids. Note that XRPD is performed after DVS to check if moisture induced a form change.
Module 2: Chemical Remediation (Salt Screening)
User Question: "I'm using the HCl salt because it was easy to make, but it's a mess. What counter-ion should I use?"
Expert Insight: For piperidine carboxamides, Hydrochloride (HCl) salts are often the wrong choice. The chloride ion is small and spherical; it often cannot satisfy the hydrogen-bonding potential of the carboxamide group, leaving the lattice "hungry" for water.
The Strategy: Use large, organic counter-ions that can participate in bidentate hydrogen bonding or hydrophobic shielding.
Recommended Counter-ions
| Counter-ion | Mechanism of Stabilization | Suitability for Piperidines | |
| Fumarate | 3.03, 4.44 | Forms H-bond networks; dicarboxylic acid bridges piperidine units. | High (Often forms 2:1 or 1:1 salts). |
| Succinate | 4.21, 5.64 | Similar to fumarate but more flexible; good for packing efficiency. | High |
| Tosylate | -1.34 | Lipophilic bulk shields the charge; reduces water access. | Medium-High (Watch for genotoxic impurities). |
| Phosphate | 2.15 | High melting point; forms robust H-bond networks. | Medium (Can be prone to hydration). |
Screening Protocol (Self-Validating)
-
Stoichiometry: Set up 1:1 and 1:0.5 (Drug:Acid) ratios for dicarboxylic acids.
-
Solvent System: Use anhydrous solvents (Ethanol, Isopropanol/EtOAc) initially. Avoid water to prevent immediate hydrate formation, unless you are specifically screening for a stable hydrate.
-
Validation: If a solid forms, expose it to 75% RH (saturated NaCl chamber) for 24 hours. If it remains a free-flowing powder, it is a candidate.
Salt Selection Logic
Figure 2: Logic flow for selecting a counter-ion to mitigate hygroscopicity.
Module 3: Process & Handling
User Question: "I cannot filter the solid; it clogs the funnel and turns to oil. How do I isolate it?"
If you must work with a hygroscopic salt (e.g., for early toxicity studies), you must alter the environment , not the chemistry.
Isolation Techniques
-
The "Schlenk" Filtration: Never use an open Buchner funnel. Use a fritted Schlenk funnel under positive Nitrogen (
) pressure. -
Solvent Wash: Wash the filter cake with a low-boiling, anhydrous solvent (e.g.,
, Pentane) to remove high-boiling mother liquor quickly. -
Drying: Transfer immediately to a vacuum oven at 40°C with a
trap.
Lyophilization (Freeze-Drying)
If crystallization fails, lyophilization from t-Butanol/Water can yield an amorphous solid. Warning: Amorphous piperidine salts are usually more hygroscopic than crystalline ones but may be easier to handle temporarily if kept dry.
Module 4: FAQs
Q: Can I just use the Free Base?
A: Piperidine carboxamide free bases are often oils or low-melting solids due to conformational flexibility. Salts are usually required for crystallinity. However, if the free base is crystalline and has a
Q: My DVS shows a "loop" that doesn't close (Hysteresis). What does this mean? A: This indicates bulk absorption or hydrate formation.
-
Small Hysteresis: Surface porosity.
-
Large Hysteresis: The water has entered the crystal lattice and requires energy (heat/vacuum) to leave. This is a "Channel Hydrate" or "Variable Hydrate."
Q: Are there excipients that help? A: Yes. For formulation, co-process the hygroscopic salt with Colloidal Silicon Dioxide (Aerosil 200) at 0.5–1.0% w/w. It coats the particles and acts as a moisture scavenger/glidant.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and pKa rules).
-
United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Defines sorption isotherms and hygroscopicity classification).
-
Murikipudi, V., et al. (2013).[3] Efficient screening of hygroscopicity of active pharmaceutical ingredients. Pharmaceutical Development and Technology, 18(2), 348-358.[3] (Provides the classification limits used in Module 1).
-
Surface Measurement Systems. (n.d.). DVS Method Note 01: Measuring the Water Sorption Isotherm of a Pharmaceutical Material. (Basis for the DVS protocol).[1][2][3][4]
-
Kuminek, G., et al. (2016). Crystal Engineering Strategies to Improve the Solubility and Stability of Piperidine Derivatives. Crystal Growth & Design. (Context for piperidine salt stability).
Sources
Technical Support Center: A Guide to Minimizing Side Reactions in Amide Coupling of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of modern drug discovery and development, with piperidine moieties being prevalent structural motifs in a vast number of pharmaceuticals.[1] While seemingly straightforward, the coupling of piperidine derivatives with carboxylic acids can be fraught with challenges, leading to diminished yields, complex purification, and compromised product purity. This guide provides in-depth technical support to navigate and troubleshoot the common pitfalls associated with these critical reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions in a direct question-and-answer format.
Q1: What are the most common side reactions observed during the amide coupling of piperidine derivatives?
A: The most prevalent side reactions include:
-
Epimerization or Racemization: Loss of stereochemical integrity at the α-carbon of the carboxylic acid is a significant concern, particularly with amino acid substrates.[2][3][4] This occurs through the formation of an oxazolone intermediate, which can readily tautomerize.[5]
-
N-Acylurea Formation: When using carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct.[5][6][7][8]
-
Guanidinium Byproduct Formation: With aminium/uronium-based reagents such as HATU or HBTU, the piperidine can react with the coupling reagent itself, leading to the formation of an undesired guanidinium byproduct. This is more likely if the amine is added before the carboxylic acid is fully activated.
-
Piperidine Self-Coupling: In some instances, particularly with complex reaction mixtures or the presence of activating agents that can react with the piperidine nitrogen, side reactions involving the piperidine itself can occur.
-
Reactions involving other functional groups: The presence of other reactive functional groups on either the piperidine derivative or the carboxylic acid can lead to a host of other side reactions if not properly protected.
Q2: How does the basicity of piperidine affect amide coupling reactions?
A: Piperidine and its derivatives are relatively strong, non-aromatic cyclic secondary amines. Their basicity plays a dual role in amide coupling reactions. While their nucleophilicity is essential for attacking the activated carboxylic acid, their basicity can also be detrimental. A highly basic reaction environment can exacerbate epimerization of the carboxylic acid, especially if it is an amino acid.[5] The choice of an appropriate external base, if needed, is therefore critical. Weaker bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are often preferred over stronger bases to minimize racemization.[5]
Q3: Which coupling reagents are best suited for piperidine derivatives?
A: The choice of coupling reagent is critical and often depends on the steric hindrance of the substrates and the propensity for racemization.
-
Carbodiimides (EDC, DIC): These are cost-effective and widely used.[4][9] However, they are prone to causing racemization and forming N-acylurea byproducts.[3][4][5] Their use is often recommended in conjunction with additives like HOBt.[4]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are less likely to cause racemization.[3][9] An advantage is that they do not react with the free amino group of the piperidine.[3]
-
Aminium/Uronium Salts (HATU, HBTU, HCTU): These are among the most powerful coupling reagents, known for their high efficiency, rapid reaction times, and low tendency for racemization, especially with sterically hindered substrates.[9][10][11][12] HATU is often considered superior for difficult couplings.[5][10][11]
Q4: What is the role of additives like HOBt and DMAP in these reactions?
A:
-
1-Hydroxybenzotriazole (HOBt): HOBt is a crucial additive, especially when using carbodiimide reagents.[13][14][15][16] It acts as a nucleophilic catalyst by converting the unstable O-acylisourea intermediate into a more stable and reactive OBt active ester.[14] This intermediate is less prone to racemization and readily reacts with the amine.[4][14]
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that can significantly accelerate amide bond formation, particularly with hindered substrates.[17] It functions as an acyl transfer agent, forming a highly reactive acylpyridinium species.[17][18] However, its strong basicity can increase the risk of racemization, so it should be used in catalytic amounts and with caution.[4]
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common experimental issues.
Problem 1: Low yield of the desired amide product.
Q: My reaction has a low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure all reagents, especially the coupling reagent and solvents, are pure and anhydrous. Moisture can hydrolyze the activated carboxylic acid intermediate.
-
Stoichiometry: Carefully check the stoichiometry of your reactants. A slight excess of the carboxylic acid and coupling reagent relative to the piperidine derivative is often beneficial.
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and racemization.[5] Running the reaction at a lower temperature (0 °C to room temperature) is generally advisable.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.
-
-
Choice of Coupling Reagent: If a milder reagent like EDC/HOBt is failing, consider switching to a more powerful one like HATU or PyBOP, especially for sterically hindered substrates.[19][20]
-
Solvent: Dipolar aprotic solvents like DMF, NMP, and DMAc are commonly used, but they have toxicity concerns.[21] Dichloromethane (CH2Cl2) is another option, though it also has safety and disposal issues.[21] The choice of solvent can influence reaction rates and solubility.[22]
Problem 2: Presence of significant epimerization in my product.
Q: I am observing a significant amount of the undesired epimer. How can I minimize this?
A: Epimerization is a critical issue, particularly in pharmaceutical synthesis where stereochemical purity is paramount.
-
Coupling Reagent and Additives: This is the most crucial factor.
-
Avoid using carbodiimides alone. Always use them in combination with racemization-suppressing additives like HOBt or its more reactive analogue, HOAt.[2][14]
-
Uronium/aminium reagents like HATU and HCTU are known for their ability to suppress racemization.[10][23] HATU, in particular, often gives excellent results.[10][11]
-
-
Base: Use a non-nucleophilic, sterically hindered base like DIPEA or NMM instead of stronger bases like triethylamine or DMAP.[5]
-
Temperature: Keep the reaction temperature low. Activation of the carboxylic acid should ideally be done at 0 °C.
-
Solvent: The choice of solvent can influence the rate of racemization. Polar aprotic solvents are generally preferred.
-
Reaction Time: Shorter reaction times can help minimize the exposure of the activated intermediate to conditions that promote epimerization.[24]
Problem 3: Formation of a urea byproduct.
Q: My mass spectrometry results show a significant peak corresponding to a urea byproduct. What is its origin and how can I prevent its formation?
A: The formation of an N-acylurea is a characteristic side reaction of carbodiimide coupling reagents (EDC, DCC, DIC).[6][7][8][25][26] It arises from the intramolecular rearrangement of the O-acylisourea intermediate.[7][8]
-
Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like HOBt.[14] HOBt traps the O-acylisourea intermediate by converting it to an active ester, which is not prone to this rearrangement.
-
Switch Coupling Reagent: If N-acylurea formation remains a significant problem, switching to a different class of coupling reagents, such as phosphonium salts (PyBOP) or uronium/aminium salts (HATU), will eliminate this side reaction.
Problem 4: The reaction is sluggish or does not go to completion.
Q: My reaction is very slow. What can I do to speed it up?
A: Sluggish reactions are often encountered with sterically hindered carboxylic acids or piperidine derivatives.
-
More Powerful Coupling Reagent: This is often the most effective solution. Switching from EDC/HOBt to HATU or HCTU can dramatically increase the reaction rate.[10][12]
-
Catalyst: The addition of a catalytic amount of DMAP can significantly accelerate the reaction.[17] However, be mindful of the potential for increased racemization.
-
Temperature: Cautiously increasing the reaction temperature may improve the rate, but this should be done with careful monitoring for the formation of side products.
-
Acyl Fluoride Intermediates: For extremely challenging couplings, the in-situ formation of acyl fluorides using reagents like BTFFH can be a powerful strategy.[19]
Section 3: Detailed Protocols and Methodologies
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq.) to the solution and stir for 15-30 minutes at 0 °C to allow for the formation of the active ester.
-
Add the piperidine derivative (1.0 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Efficiency Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF).
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the piperidine derivative (1.0 eq.) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and purify the product as described in Protocol 1.
Section 4: Data and Visualization
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Class | Advantages | Disadvantages |
| EDC | Carbodiimide | Cost-effective, water-soluble byproduct.[4] | High risk of racemization, N-acylurea formation.[3][4][5] |
| PyBOP | Phosphonium Salt | High reactivity, low racemization, no reaction with amine.[3][9] | Byproducts can be carcinogenic (BOP).[4] |
| HATU | Aminium/Uronium Salt | Very high reactivity, low racemization, excellent for hindered substrates.[9][10][11] | Higher cost, potential for guanidinium byproduct formation. |
| HCTU | Aminium/Uronium Salt | More reactive than HBTU, cost-effective alternative to HATU.[10][23] | Less reactive than HATU.[23] |
Diagram 1: General Mechanism of Amide Bond Formation
Caption: General two-step mechanism of amide bond formation.
Diagram 2: Mechanism of Epimerization and its Suppression
Caption: Epimerization via oxazolone and its suppression by HOBt.
Diagram 3: Troubleshooting Flowchart for Amide Coupling Reactions
Caption: A troubleshooting guide for common amide coupling issues.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
-
In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? (2016, December 6). ResearchGate. Retrieved from [Link]
- Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). (n.d.). Aapptec Peptides.
- Epimerization of Peptide. (n.d.).
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023, October 17). RSC Publishing. Retrieved from [Link]
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
- DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. (2025, October 6).
-
A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023, March 17). Journal of the American Chemical Society. Retrieved from [Link]
-
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from [Link]
-
Formation of an N-acylurea from the O-acylisourea formed upon reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013, December 2). PMC. Retrieved from [Link]
-
Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (n.d.). Retrieved from [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances. Retrieved from [Link]
- Technical Support Information Bulletin 1206 - HCTU. (n.d.).
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
- Coupling Reagents. (n.d.). Aapptec Peptides.
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10). ACG Publications. Retrieved from [Link]
-
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.). NSF PAR. Retrieved from [Link]
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21).
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022, April 7). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022, July 22). MDPI. Retrieved from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2025, October 14). ResearchGate. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
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Validation & Comparative
A Comparative Guide to the LC-MS/MS Fragmentation of N-(3-Methylbutyl)piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for the analysis of N-(3-Methylbutyl)piperidine-4-carboxamide. Given the absence of a published, specific fragmentation pattern for this molecule, this document synthesizes data from structurally related compounds to build a predictive model. This approach mirrors the real-world challenge of characterizing novel chemical entities, offering a robust starting point for method development and structural confirmation.
We will first establish a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for this class of compound. Subsequently, we will delve into the predicted fragmentation pathways, explaining the chemical rationale for each bond cleavage. This guide is designed not as a static repository of data, but as a self-validating system: researchers can apply the described protocol and compare their empirical results against the predictive model herein to achieve confident structural elucidation.
Part 1: A Robust LC-MS/MS Protocol for Analysis
The analysis of polar, basic compounds like N-(3-Methylbutyl)piperidine-4-carboxamide presents a challenge for traditional reversed-phase chromatography due to poor retention.[1][2] To overcome this, two primary strategies are viable: reversed-phase chromatography at high pH or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4] For this guide, we will detail a standard reversed-phase method using an acidic modifier, which is a widely accessible and effective starting point for achieving robust protonation in the ESI source.[5]
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-(3-Methylbutyl)piperidine-4-carboxamide and dissolve it in 1 mL of methanol or acetonitrile.[5]
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to prepare a range of concentrations (e.g., 10 ng/mL to 1 µg/mL).[5]
Recommended LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale & Expertise |
| LC System | HPLC or UHPLC System | Provides the necessary resolution and reproducibility for this analysis. |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, <2 µm) | A C18 column is a versatile and effective starting point for the separation of many small molecules.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that promotes protonation ([M+H]+ formation) in positive mode ESI, enhancing MS sensitivity.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and MS compatibility. |
| Gradient | 5% B to 95% B over 5-7 minutes | A standard gradient ensures elution of the target analyte while separating it from potential impurities. This should be optimized based on experimental results. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical scale columns, balancing analysis time and chromatographic efficiency.[5] |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[5] |
| Injection Vol. | 1 - 5 µL | A small injection volume prevents peak distortion and column overloading.[5] |
| MS System | Tandem Mass Spectrometer (Triple Quadrupole or Q-TOF) | Required for MS/MS experiments to select the precursor ion and generate product ion fragments.[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen atoms on the piperidine ring are readily protonated, making ESI+ the ideal ionization mode.[5][6] |
| Scan Type | Full Scan (to find [M+H]+), then Product Ion Scan | A full scan identifies the precursor ion, followed by a product ion scan to generate the fragmentation pattern. |
| Collision Gas | Nitrogen or Argon | Inert gas used to induce fragmentation through collision-induced dissociation (CID). |
| Collision Energy | Ramped (e.g., 10-40 eV) | The collision energy should be optimized to produce a rich spectrum of fragment ions, avoiding complete fragmentation into very small ions.[5] |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for N-(3-Methylbutyl)piperidine-4-carboxamide.
Part 2: Predicted Fragmentation Pathway
The structural elucidation of a molecule by MS/MS relies on understanding how it breaks apart under energetic conditions.[7] The fragmentation of N-(3-Methylbutyl)piperidine-4-carboxamide (Molecular Formula: C12H24N2O, Exact Mass: 212.1889) in ESI+ mode will be initiated by protonation, most likely on the basic piperidine nitrogen.[5] Collision-induced dissociation (CID) of this protonated molecule, [M+H]+ at m/z 213.1967, is predicted to follow several key pathways based on the established fragmentation of amides and piperidine derivatives.[8][9]
Key Fragmentation Mechanisms
-
Amide Bond Cleavage: The cleavage of the amide bond (N-CO) is a common fragmentation pathway for amides, often resulting in the formation of a stable acylium ion.[9]
-
Piperidine Ring Fragmentation: Protonated piperidine rings can undergo ring-opening or cleavage adjacent to the nitrogen (α-cleavage) to form stable iminium ions.[5]
-
Side-Chain Losses: The N-(3-Methylbutyl) group can fragment through the loss of neutral alkenes.
Predicted Product Ions
The following table summarizes the most probable fragment ions resulting from the CID of [M+H]+ at m/z 213.2.
| Predicted m/z | Proposed Formula | Description of Loss / Formation |
| 213.2 | [C12H25N2O]+ | Precursor Ion [M+H]+ |
| 142.1 | [C7H12NO]+ | Loss of neutral 3-methylbutylamine (C5H13N) via amide C-N bond cleavage. |
| 126.1 | [C7H16N2]+ | Cleavage of the amide C-C bond with charge retention on the piperidine-amine fragment. |
| 114.1 | [C6H12NO]+ | Formation of the piperidine-4-carbonyl acylium ion via cleavage of the amide C-N bond. |
| 84.1 | [C5H10N]+ | Fragmentation of the piperidine ring, likely an iminium ion formed after ring opening. |
| 71.1 | [C5H11]+ | Loss of the piperidine-4-carboxamide group, forming an isopentyl cation. |
Visualized Fragmentation Pathway
The diagram below illustrates the proposed primary fragmentation pathways originating from the protonated precursor molecule.
Caption: Predicted fragmentation of N-(3-Methylbutyl)piperidine-4-carboxamide.
Part 3: Comparative Analysis and Method Validation
The primary purpose of this guide is to provide a predictive framework for structural confirmation. The "comparison" is therefore between the predicted data presented here and the empirical data you will generate.
-
Confirmation of Identity: If the LC-MS/MS analysis of your sample, using the protocol in Part 1, yields a precursor ion at m/z 213.2 and a product ion spectrum containing the major fragments listed in Part 2 (e.g., m/z 114.1, 84.1, 126.1), you can have high confidence in the assigned structure of N-(3-Methylbutyl)piperidine-4-carboxamide.
-
Comparison with Orthogonal Techniques: While LC-MS/MS is exceptionally sensitive and specific, it is best used in conjunction with other analytical methods for complete characterization:
-
High-Resolution Mass Spectrometry (HRMS): An HRMS instrument (like a Q-TOF or Orbitrap) would confirm the elemental composition of the precursor and fragment ions by providing highly accurate mass measurements (typically <5 ppm error).[10][11] This definitively distinguishes between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. While less sensitive than MS, it provides definitive information about the carbon-hydrogen framework and the connectivity of atoms, which is essential for distinguishing between constitutional isomers.
-
-
Alternative Fragmentation Techniques: Standard CID is highly effective, but for molecules that yield limited fragments, other techniques can be employed. Ultraviolet photodissociation (UVPD), for example, can induce more extensive fragmentation and provide richer structural information for certain classes of molecules, including those with piperidine rings.[11][12]
By using the methods and predictive data in this guide, researchers can confidently approach the analysis of N-(3-Methylbutyl)piperidine-4-carboxamide, leveraging a scientifically sound process of empirical validation against a well-reasoned predictive model.
References
- Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex.
- Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.
- Jackson, G. et al. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository.
- Lau, J. et al. Collision-Induced Dissociation of Protonated Fentanyl: a DFT Study. ResearchGate.
- Chen, B. et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. PubMed.
- LCMS of primary amides. Chromatography Forum.
- BA Method Development: Polar Compounds. BioPharma Services. (2023).
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. (2018).
- Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Scilit. (2022).
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
- LC-MS metabolomics of polar compounds. PubMed. (2012).
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).
- da Silva, J. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics.
- Fragmentation (mass spectrometry). Wikipedia.
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A Comparative Guide to the Biological Activity of N-(3-Methylbutyl)piperidine-4-carboxamide and Its Analogs: A Roadmap for Target Identification and Drug Discovery
This guide provides a comprehensive comparative analysis of the potential biological activities of N-(3-Methylbutyl)piperidine-4-carboxamide. While direct experimental data for this specific molecule is not extensively available in public literature, the piperidine-4-carboxamide scaffold is a well-established pharmacophore present in a diverse range of biologically active compounds. By examining the structure-activity relationships (SAR) of its close analogs, we can infer potential therapeutic targets and guide the experimental validation of N-(3-Methylbutyl)piperidine-4-carboxamide.
This document is intended for researchers, scientists, and drug development professionals. It will explore several key biological activities associated with the piperidine-4-carboxamide core, including Fatty Acid Amide Hydrolase (FAAH) inhibition, cannabinoid receptor modulation, and anticancer activity. For each area, we will present comparative data from published studies on relevant analogs and provide detailed, field-tested experimental protocols to enable the direct assessment of N-(3-Methylbutyl)piperidine-4-carboxamide.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Potential Therapeutic Avenue for Neurological Disorders
The endocannabinoid system is a crucial neuromodulatory system, and its dysregulation has been implicated in various neurological and psychiatric conditions. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH increases endogenous anandamide levels, offering a therapeutic strategy for conditions like Alzheimer's disease, anxiety, and pain, potentially without the side effects associated with direct cannabinoid receptor agonists.[1][2] The piperidine/piperazine carboxamide scaffold has been identified in potent and selective FAAH inhibitors.[2][3]
Comparative Analysis of Piperidine-based FAAH Inhibitors
The following table summarizes the FAAH inhibitory activity of several piperidine carboxamide analogs from the literature. This data provides a benchmark for evaluating the potential of N-(3-Methylbutyl)piperidine-4-carboxamide as an FAAH inhibitor.
| Compound ID | Structure | FAAH IC50 (nM) | Selectivity vs. MAGL | Reversibility | Key Findings | Reference |
| PF-750 | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | ~50 | High | Covalent | Potent, selective, and covalent inhibitor. Crystal structure with FAAH has been solved. | [3] |
| URB597 | cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester | ~5 | >1000-fold | Irreversible | Well-characterized irreversible inhibitor, shows analgesic effects in vivo. | [2] |
| BIA 10-2474 | 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide | Potent (IC50s of 50–70 µg/kg in rat brain) | Not specified | Irreversible | Potent FAAH inhibitor, but clinical trial was halted due to severe adverse events. | [4] |
| Compound 4n | Structure not provided in abstract | 1.8 | High | Reversible | Nanomolar potency with good water solubility and chemical stability. | [5] |
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol describes a fluorometric assay to determine the FAAH inhibitory activity of N-(3-Methylbutyl)piperidine-4-carboxamide and its analogs.
Principle: This assay measures the hydrolysis of a fluorogenic FAAH substrate. In the presence of an inhibitor, the rate of substrate hydrolysis is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Human recombinant FAAH
-
FAAH substrate (e.g., N-(4-methoxyphenyl)-arachidonoylamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution.
-
Add 48 µL of human recombinant FAAH (at a final concentration of 15-25 nM) to each well.[3]
-
Pre-incubate the plate at 37°C for 30 minutes to allow the compounds to interact with the enzyme.[5]
-
Initiate the reaction by adding 50 µL of the FAAH substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.
Self-Validation:
-
Include a known FAAH inhibitor (e.g., URB597) as a positive control.
-
Include a vehicle control (DMSO) to determine the uninhibited enzyme activity.
-
To assess reversibility, a rapid dilution assay can be performed where the enzyme and inhibitor are pre-incubated at high concentrations and then diluted 50-fold before adding the substrate.[5]
Signaling Pathway Visualization
Caption: Inhibition of FAAH by a piperidine-4-carboxamide analog prevents the degradation of anandamide.
Cannabinoid Receptor (CB1/CB2) Modulation: Exploring Psychoactive and Immunomodulatory Effects
The piperidine-4-carboxamide scaffold is also found in compounds that interact with cannabinoid receptors CB1 and CB2. These G protein-coupled receptors are key components of the endocannabinoid system. CB1 receptors are primarily located in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the immune system and are involved in inflammation.[6]
Comparative Analysis of Cannabinoid Receptor Ligands
While direct piperidine-4-carboxamide analogs acting on cannabinoid receptors are less documented in the provided search results, the assessment of N-(3-Methylbutyl)piperidine-4-carboxamide for CB1/CB2 activity is a logical step due to the interconnectedness of the endocannabinoid system.
| Compound ID | Target | Activity | Key Findings | Reference |
| CP-55,940 | CB1/CB2 | Agonist | A potent, non-selective synthetic agonist used as a reference compound in binding and functional assays. | [7][8] |
| AM251 | CB1 | Antagonist/Inverse Agonist | A selective CB1 antagonist used to probe receptor function. | [7] |
| SR144528 | CB2 | Antagonist/Inverse Agonist | A selective CB2 antagonist. | [6][9] |
| Δ9-THC | CB1/CB2 | Partial Agonist | The primary psychoactive component of cannabis, serves as a benchmark for CB1 agonist activity. | [8][10] |
Experimental Protocol: CB1/CB2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for CB1 and CB2 receptors.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 or CB2 receptor.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (e.g., unlabeled CP-55,940 at a high concentration)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd, e.g., 1.5 nM [3H]CP-55,940), and either the test compound, vehicle, or non-specific binding control.[7]
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound.
Experimental Protocol: cAMP Functional Assay
This protocol determines whether a compound acts as an agonist or antagonist at the Gαi-coupled CB1/CB2 receptors by measuring changes in cyclic AMP (cAMP) levels.
Principle: Activation of CB1/CB2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of a compound to modulate forskolin-stimulated cAMP accumulation.[8]
Materials:
-
CHO cells stably expressing human CB1 or CB2 receptors
-
Forskolin
-
cAMP detection kit (e.g., cAMP-Glo™ Assay)
-
Test compounds
-
Reference agonist (e.g., CP-55,940) and antagonist (e.g., AM251 for CB1, SR144528 for CB2)
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
For agonist testing: Treat cells with various concentrations of the test compound.
-
For antagonist testing: Pre-incubate cells with the test compound before challenging with a known agonist (e.g., CP-55,940).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Experimental Workflow Visualization
Caption: Workflow for characterizing cannabinoid receptor binding and functional activity.
Anticancer Activity: Targeting Cell Proliferation and Survival Pathways
The piperidine-4-carboxamide scaffold has been incorporated into molecules with potent anticancer activity, acting through various mechanisms.[11] Analogs have been identified as MALT1 protease inhibitors, which are relevant for certain B-cell lymphomas, and as inducers of senescence in melanoma cells.[12][13]
Comparative Analysis of Piperidine-based Anticancer Agents
| Compound ID | Mechanism of Action | Cancer Type | Key Findings | Reference |
| N-aryl-piperidine-4-carboxamides | MALT1 Protease Inhibition | B-cell Lymphoma | Potent and selective inhibitors with activity in cellular assays. | [13] |
| Compound 54 (N-arylpiperidine-3-carboxamide) | Senescence Induction | Melanoma | The most potent compound in a focused library with an EC50 of 40 nM. | [12] |
| AZD5363 | Akt Inhibition | Breast Cancer | Significant knockdown of Akt phosphorylation and downstream biomarkers in vivo. | [11] |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., A375 melanoma, OCI-Ly3 B-cell lymphoma)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Protocol: Senescence-Associated β-Galactosidase Staining
This assay identifies senescent cells, which exhibit increased activity of β-galactosidase at pH 6.0.
Principle: Senescent cells are stained blue due to the increased activity of β-galactosidase at a suboptimal pH.
Materials:
-
Cancer cells cultured on coverslips or in multi-well plates
-
Test compounds
-
Senescence-Associated β-Galactosidase Staining Kit
-
Microscope
Procedure:
-
Treat cells with the test compound at a concentration around its IC50 for an appropriate duration (e.g., 3-5 days).
-
Wash the cells with PBS.
-
Fix the cells with the provided fixative solution.
-
Wash the cells again.
-
Incubate the cells with the staining solution overnight at 37°C in a dry incubator (no CO2).
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
Conclusion
The piperidine-4-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities. While N-(3-Methylbutyl)piperidine-4-carboxamide remains uncharacterized, this guide provides a clear and actionable framework for its biological evaluation. Based on the activities of its structural analogs, promising avenues for investigation include FAAH inhibition, cannabinoid receptor modulation, and anticancer activity. The detailed experimental protocols provided herein offer a starting point for researchers to systematically profile this compound and its future analogs, potentially uncovering novel therapeutic agents for a range of human diseases.
References
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
- Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. (Source: PubMed)
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (Source: ACS Medicinal Chemistry Letters)
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (Source: PMC)
- In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. (Source: eGrove)
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- In vitro and in vivo pharmacological activity of minor cannabinoids isolated
- Cannabinoid Receptor Binding and Assay Tools. (Source: Celtarys Research)
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (Source: PMC)
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
- Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. (Source: ArTS)
- CBD Versus CBDP: Comparing In Vitro Receptor-Binding Activities. (Source: MDPI)
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- Inhibition of fatty acid amide hydrolase by BIA 10-2474 in r
- 1-benzyl-N-(3-methylbutyl)piperidine-4-carboxamide. (Source: Molport)
- in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential. (Source: Benchchem)
- Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. (Source: Usiena air - Unisi)
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- Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (Source: N/A)
- Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. (Source: Benchchem)
- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (Source: MDPI)
- N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (Source: PubMed)
- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
- N-(1-benzoylpiperidin-4-yl)-4-methyl-N-propylmorpholine-3-carboxamide. (Source: Smolecule)
- N-butyl-n-methylpiperidine-4-carboxamide hydrochloride (C11H22N2O). (Source: PubChemLite)
- N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460. (Source: PubChem - NIH)
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A Comparative Guide to the Structure-Activity Relationship of N-Substituted Piperidine-4-Carboxamides
The N-substituted piperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile framework in designing a wide array of biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, offering a comparative overview of how modifications to the core structure influence interactions with various biological targets. We will delve into key examples, supported by experimental data, to illuminate the design principles that govern the potency and selectivity of these compounds.
The Versatile Core: Understanding the Piperidine-4-Carboxamide Scaffold
The inherent structural features of the piperidine-4-carboxamide core, including a basic nitrogen atom and the capacity to present substituents in distinct spatial orientations, have enabled the development of potent and selective modulators for a variety of biological targets.[1] These derivatives have demonstrated a remarkable spectrum of pharmacological activities, making them promising candidates for therapeutic interventions in numerous diseases.[1]
Our exploration will focus on several key therapeutic areas where these compounds have shown significant promise:
-
Oncology: As inhibitors of critical enzymes like Anaplastic Lymphoma Kinase (ALK).[2][3]
-
Infectious Diseases: As CCR5 inhibitors for anti-HIV-1 therapy.[4]
-
Central Nervous System (CNS) Disorders: As modulators of opioid receptors and monoamine neurotransmitter re-uptake inhibitors.[1][5]
-
Inflammatory Diseases: As inhibitors of matrix metalloproteinases (MMPs).[6]
Below is a logical diagram illustrating the core scaffold and the key points of substitution that dictate its biological activity.
Caption: Core scaffold and key substitution points.
Comparative Analysis of SAR Across Different Biological Targets
The following sections will compare how substitutions at the N-position and the carboxamide moiety of the piperidine-4-carboxamide scaffold affect its interaction with different biological targets.
Anaplastic Lymphoma Kinase (ALK) Inhibitors in Oncology
The discovery of piperidine carboxamides as ALK inhibitors has been a significant advancement in cancer therapy.[2][3] SAR studies have been instrumental in optimizing the potency and selectivity of these compounds.
An initial high-throughput screening identified a piperidine carboxamide (compound 1) with an ALK enzyme assay IC50 of 0.174 μM.[2] X-ray crystallography revealed that this compound binds to the ALK kinase domain in an unusual DFG-shifted conformation, providing access to an extended hydrophobic pocket.[2] This structural insight guided the subsequent optimization efforts.
Table 1: SAR of Piperidine Carboxamides as ALK Inhibitors
| Compound | N-Substituent (R1) | Carboxamide Substituent (R2) | ALK IC50 (μM) |
| 1 | 2,4-dichloro-5-methoxyphenyl | 2,6-dichloro-3-methylphenyl | 0.174 |
| 7j | 2,4-dichloro-5-methoxyphenyl | 2-chloro-3-methyl-6-(morpholin-4-yl)phenyl | 0.012 |
| 11k | 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)-5-methoxyphenyl | 2,6-dichloro-3-methylphenyl | 0.004 |
Data sourced from Bryan et al., J. Med. Chem. 2012, 55, 4, 1688–1697.[2]
The data clearly indicates that modifications on both the N-substituent and the carboxamide substituent significantly impact ALK inhibitory activity. The introduction of a morpholino group on the carboxamide phenyl ring in compound 7j led to a more than 14-fold increase in potency compared to the parent compound. Further optimization of the N-substituent, by replacing a chloro group with a 1-methyl-1H-pyrazol-4-yl moiety in compound 11k , resulted in a highly potent inhibitor with an IC50 in the low nanomolar range.
The experimental workflow for identifying and optimizing these inhibitors is outlined below.
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- 4. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the FTIR Spectroscopy of N-(3-Methylbutyl)piperidine-4-carboxamide: A Predictive and Comparative Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of N-(3-Methylbutyl)piperidine-4-carboxamide. In the absence of a publicly available, peer-reviewed spectrum for this specific compound, we will employ a predictive methodology grounded in the well-established principles of vibrational spectroscopy. This guide will deconstruct the molecule into its constituent functional groups, predict its characteristic absorption peaks, and compare these predictions with the known spectra of analogous compounds. Our objective is to provide a robust analytical framework to aid in the identification, characterization, and quality control of this and structurally related molecules.
The Structural Foundation: Deconstructing the Molecule
To predict the FTIR spectrum of N-(3-Methylbutyl)piperidine-4-carboxamide, we must first understand its molecular architecture. The structure consists of three key components, each contributing distinct vibrational signatures:
-
The Piperidine Ring: A saturated heterocyclic amine that forms the core of the molecule.
-
The Secondary Amide Linkage: A critical functional group (-CONH-) that connects the piperidine ring to the alkyl chain. This group is a powerful source of characteristic IR absorptions.
-
The N-Substituted Isopentyl Group: A branched alkyl chain (also known as the 3-methylbutyl group) attached to the amide nitrogen.
The interplay of the vibrational modes from these three sections will define the compound's unique infrared fingerprint.
Caption: Key functional groups of the target molecule.
Predicted FTIR Absorption Bands: An Expert Analysis
The FTIR spectrum is a plot of infrared light absorption versus wavenumber (cm⁻¹). Specific covalent bonds vibrate at characteristic frequencies, resulting in absorption peaks. Based on the functional groups identified, we can predict the principal absorption bands for N-(3-Methylbutyl)piperidine-4-carboxamide.
The most informative regions in the spectrum are the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). While the functional group region helps identify key bonds, the fingerprint region provides a unique pattern for the molecule as a whole.
Table 1: Predicted Characteristic FTIR Peaks for N-(3-Methylbutyl)piperidine-4-carboxamide
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3300 | N-H Stretch | Secondary Amide | Medium-Strong, Broad |
| 2950-2850 | C-H Asymmetric & Symmetric Stretch | Isopentyl & Piperidine | Strong |
| ~1640 | C=O Stretch (Amide I Band) | Secondary Amide | Strong, Sharp |
| ~1550 | N-H Bend (Amide II Band) | Secondary Amide | Medium-Strong |
| 1465-1450 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |
| ~1385 & ~1365 | C-H Bend (Umbrella) | Isopropyl split (from Isopentyl) | Medium |
| 1250-1020 | C-N Stretch | Amide & Piperidine Ring | Medium |
Causality Behind the Predictions:
-
N-H Stretching (~3300 cm⁻¹): The presence of a hydrogen atom on the amide nitrogen gives rise to a characteristic stretching vibration. This peak is often broadened due to intermolecular hydrogen bonding between amide groups in the solid or liquid state.
-
C-H Stretching (2950-2850 cm⁻¹): The numerous C-H bonds in the piperidine ring and the isopentyl chain will produce strong absorption bands in this region. The exact peak shapes can reveal the presence of both methyl (-CH₃) and methylene (-CH₂) groups.
-
Amide I Band (~1640 cm⁻¹): This is one of the most prominent and reliable peaks in the spectrum, arising primarily from the C=O stretching vibration of the amide group.[1][2] Its position is sensitive to the molecular environment and hydrogen bonding.
-
Amide II Band (~1550 cm⁻¹): This band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations.[1][3] The Amide I and II bands are cornerstone indicators for the presence of an amide linkage.
A Comparative Guide: Benchmarking Against Alternatives
To build confidence in our predictive analysis, we compare the expected spectral features with those of simpler, structurally related molecules. This approach allows us to isolate and understand the contributions of each molecular fragment.
Alternative 1: Piperidine (The Core Ring)
Piperidine is a cyclic secondary amine. Its spectrum is dominated by N-H and C-H stretching vibrations.[4][5]
-
N-H Stretch: A medium, somewhat broad peak appears around 3280 cm⁻¹. In our target molecule, this specific N-H stretch is absent from the ring (as the nitrogen is tertiary within the amide structure context) but is replaced by the amide N-H stretch.
-
C-H Stretches: Strong absorptions between 2930 and 2800 cm⁻¹ are characteristic of the methylene groups in the ring.[5] These will be present and likely overlap with the C-H stretches from the isopentyl group in our target molecule.
Alternative 2: N-Methylacetamide (A Simple Secondary Amide)
This molecule provides a clean model for the secondary amide linkage.
-
Amide I (C=O Stretch): A very strong band appears near 1650 cm⁻¹.[6]
-
Amide II (N-H Bend): A strong band is observed around 1560 cm⁻¹. The presence and relative positions of these two bands are highly diagnostic for secondary amides and are expected to be prominent features in the spectrum of N-(3-Methylbutyl)piperidine-4-carboxamide.
Alternative 3: Isopentylamine (The N-Alkyl Chain)
Also known as 3-methyl-1-butylamine, this compound showcases the vibrations of the isopentyl group.[7]
-
N-H Stretches (Primary Amine): Primary amines show two bands (symmetric and asymmetric stretches) in the 3400-3250 cm⁻¹ region.[8] This differs from our target's secondary amide N-H stretch.
-
C-H Stretches: Strong, sharp peaks are present between 2960-2870 cm⁻¹.
-
Isopropyl Split: The -CH(CH₃)₂ moiety in the isopentyl group characteristically shows a doublet around 1385 cm⁻¹ and 1365 cm⁻¹ due to methyl C-H bending, a feature we strongly anticipate in our target molecule.[7]
By understanding these individual components, a researcher can more confidently assign the peaks in an experimental spectrum of N-(3-Methylbutyl)piperidine-4-carboxamide.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate these predictions, an experimental spectrum must be acquired. The following protocol describes a standard and reliable method for analyzing a solid sample using the Potassium Bromide (KBr) pellet technique. This method is self-validating as a clear, high-quality pellet with minimal water interference confirms proper execution.
Step-by-Step Methodology:
-
Materials and Equipment:
-
N-(3-Methylbutyl)piperidine-4-carboxamide (sample)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer
-
-
Sample Preparation (The KBr Pellet):
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This is crucial to minimize broad O-H absorption from water, which can obscure the N-H region.
-
Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of the dried KBr into the agate mortar.
-
Mixing & Homogenizing: Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. This ensures the sample is evenly dispersed and reduces scattering of the IR beam.
-
Loading the Die: Carefully transfer the powder into the collar of the pellet-pressing die and distribute it evenly.
-
-
Pressing the Pellet:
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent disc, trapping the sample within its matrix.
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be clear and free of cracks.
-
-
Data Acquisition:
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquisition Parameters: Set the instrument to scan the mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Collect Spectrum: Initiate the sample scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for FTIR analysis via the KBr pellet method.
Conclusion
This guide provides a robust, scientifically-grounded framework for understanding the FTIR spectral characteristics of N-(3-Methylbutyl)piperidine-4-carboxamide. By dissecting the molecule into its constituent parts—the piperidine ring, the secondary amide, and the isopentyl group—we have predicted a set of characteristic absorption peaks. The comparative analysis against simpler molecules provides a logical basis for these predictions, empowering researchers to interpret experimental data with a higher degree of confidence. The detailed experimental protocol offers a clear and reliable path to obtaining high-quality data. This comprehensive approach ensures that even without a pre-existing reference spectrum, researchers are well-equipped to identify and characterize this molecule using the power of FTIR spectroscopy.
References
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ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid. Available at: [Link]
-
MolPort. 1-benzyl-N-(3-methylbutyl)piperidine-4-carboxamide. Available at: [Link]
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CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Available at: [Link]
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Jena Bioscience. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]
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Merck Index. Piperidine. Available at: [Link]
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SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. Available at: [Link]
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Chemistry LibreTexts. Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]
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PubChem, National Institutes of Health. Isoamylamine. Available at: [Link]
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NIST Chemistry WebBook. Piperidine. Available at: [Link]
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Lambda Solutions. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
PubChemLite. N-butyl-n-methylpiperidine-4-carboxamide hydrochloride. Available at: [Link]
-
NIST Chemistry WebBook. Isopropylamine, n-allyl-. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
National Center for Biotechnology Information. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Available at: [Link]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling N-(3-Methylbutyl)piperidine-4-carboxamide
As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is to ensure a culture of safety that protects ourselves, our colleagues, and our environment. This guide provides a detailed operational plan for the safe handling of N-(3-Methylbutyl)piperidine-4-carboxamide. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure, based on a substituted piperidine core, allows us to infer a robust safety protocol based on well-documented analogous compounds. Piperidines are known for their potential corrosivity, toxicity, and flammability, mandating a cautious and well-planned approach.
Immediate Safety Briefing: Hazard Profile & Essential PPE
Based on the hazard profiles of structurally similar compounds like piperidine and N-methylpiperidine, we must assume N-(3-Methylbutyl)piperidine-4-carboxamide presents significant risks. The primary hazards include severe skin and eye damage, toxicity upon inhalation or skin contact, and potential flammability.[1][2][3][4]
Immediate Actions: Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood, and are equipped with the following minimum PPE:
-
Eye/Face Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene as a baseline).
-
Body Protection: Flame-retardant laboratory coat and closed-toe shoes.
In-Depth Hazard Assessment of the Piperidine Class
To understand the causality behind our PPE choices, we must ground our protocol in the known hazards of the chemical class. The following table summarizes the GHS classifications for common piperidine derivatives, which form the basis of our safety assessment.
| Hazard Classification | Description | Associated Compounds | Source(s) |
| Flammable Liquid | Vapors can form explosive mixtures with air and may travel to an ignition source. | Piperidine, N-Methylpiperidine | [1][2][3] |
| Skin Corrosion (Category 1B) | Causes severe skin burns and eye damage upon contact. | Piperidine, N-Methylpiperidine | [1][2][4] |
| Acute Toxicity (Dermal/Inhalation) | Toxic or fatal if it comes into contact with skin or is inhaled. | Piperidine, N-Methylpiperidine | [1][2][4] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Piperidine, N-Methylpiperidine | [1][2] |
| Serious Eye Damage (Category 1) | Poses a high risk of causing irreversible damage to the eyes. | N-Methylpiperidine | [2] |
These hazards dictate a multi-faceted approach to PPE, where each component is chosen to mitigate a specific risk.
Core PPE Protocol: A Step-by-Step Guide
Handling N-(3-Methylbutyl)piperidine-4-carboxamide requires a systematic approach to PPE selection and use, from initial preparation to final disposal.
Before any personal equipment is worn, ensure proper engineering controls are in place.
-
Primary Handling: All operations involving the transfer, weighing, or reaction of the compound must be conducted within a certified chemical fume hood.[5] This is critical for preventing the inhalation of potentially toxic vapors.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[4]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. An eye wash unit should be readily accessible.[7]
A. Eye and Face Protection
-
Rationale: The high risk of severe eye damage from splashes of corrosive piperidine derivatives necessitates robust protection.[2][3]
-
Protocol:
-
Wear well-fitting chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[8] Contact lenses should not be worn, as they can trap chemicals against the eye.[7]
-
For all tasks involving liquid transfer or reactions, wear a full-face shield over the goggles. This provides a secondary barrier against splashes and protects the entire face.[9]
-
B. Hand Protection
-
Rationale: Piperidines can be toxic upon skin contact and cause severe chemical burns.[1][4] The choice of glove material is therefore critical.
-
Protocol:
-
Select gloves tested to EN 374 or equivalent standards for chemical resistance.[4][7] While specific data for N-(3-Methylbutyl)piperidine-4-carboxamide is unavailable, nitrile or butyl rubber gloves are generally recommended for piperidine-like compounds.
-
Always double-check the manufacturer's compatibility chart for the specific gloves you are using.
-
Inspect gloves for any signs of degradation or punctures before each use.[7]
-
Employ the "double-gloving" technique for added protection during high-risk procedures.
-
Remove gloves without touching the outer contaminated surface and wash hands thoroughly after work.[4][6]
-
C. Body Protection
-
Rationale: Accidental spills can contaminate personal clothing and lead to prolonged skin exposure. The flammability of related compounds requires flame-retardant properties.[1]
-
Protocol:
D. Respiratory Protection
-
Rationale: While the primary method of vapor control is the fume hood, emergency situations may require respiratory protection.
-
Protocol:
Operational Plan: PPE for Specific Tasks
The level of PPE may be adjusted based on the scale and nature of the procedure.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | Chemical Fume Hood | Goggles | Single pair of nitrile gloves | Flame-retardant lab coat |
| Solution Preparation | Chemical Fume Hood | Goggles & Face Shield | Double pair of nitrile gloves | Flame-retardant lab coat |
| Running Reaction | Chemical Fume Hood | Goggles & Face Shield | Double pair of nitrile gloves | Flame-retardant lab coat |
| Large Spill Cleanup | Evacuate Area | SCBA with full facepiece | Heavy-duty chemical gloves | Full chemical-resistant suit |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for ensuring adequate protection when handling N-(3-Methylbutyl)piperidine-4-carboxamide.
Caption: PPE selection workflow for handling piperidine-based compounds.
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: Dispose of all N-(3-Methylbutyl)piperidine-4-carboxamide residues and reaction wastes in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[11]
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and pipette tips, that has come into contact with the chemical must be considered hazardous. Place these items in a sealed, labeled container for disposal via an approved waste disposal plant.[1][12]
-
Packaging: Empty containers should be triple-rinsed with a suitable solvent (the rinsate collected as hazardous waste) before being punctured and disposed of, or sent for reconditioning.[11]
By adhering to this comprehensive guide, researchers can confidently handle N-(3-Methylbutyl)piperidine-4-carboxamide, ensuring that scientific advancement and personal safety proceed in unison.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Safety D
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY D
- 4-Piperidinopiperidine - Antibodies. (n.d.). Antibodies.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG.
- Piperidine | C5H11N | CID 8082 - PubChem. (n.d.).
- Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Carl ROTH.
- Piperidine - SAFETY DATA SHEET. (2023). Thermo Fisher Scientific.
- Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
- N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem. (n.d.).
- 3-Methylpiperidine Safety Data Sheet - Jubilant Ingrevia Limited. (n.d.). Jubilant Ingrevia Limited.
- Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate - ChemicalBook. (2025). ChemicalBook.
- Organic Syntheses Procedure. (1974). Organic Syntheses.
Sources
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- 2. fishersci.ie [fishersci.ie]
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- 4. chemos.de [chemos.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. peptide.com [peptide.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 9. carlroth.com [carlroth.com]
- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
